molecular formula C16H34O B109502 Bis(2-ethylhexyl) ether CAS No. 10143-60-9

Bis(2-ethylhexyl) ether

Cat. No.: B109502
CAS No.: 10143-60-9
M. Wt: 242.44 g/mol
InChI Key: YHCCCMIWRBJYHG-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) ether, also known as di(2-ethylhexyl) ether or octyl ether, is an organic compound with the molecular formula C16H34O and a molecular weight of 242.44 g/mol . This compound is characterized as a clear, colorless to slightly colored liquid with a specific gravity of 0.82 and a boiling point of 126°C at 8 mmHg . It is recommended to be stored as a liquid at cool, dark room temperatures . In research and industrial contexts, this compound serves as a high-purity chemical standard. It is fully characterized for use as a reference standard for analytical method development, method validation, and quality control applications during drug synthesis . Its confirmed structure and properties make it a critical tool for ensuring traceability against pharmacopeial standards, providing reliability and consistency in analytical results . This product is intended for research use only. It is strictly for use in laboratory and analytical applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethylhexoxymethyl)heptane
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InChI

InChI=1S/C16H34O/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCCCMIWRBJYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
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DSSTOX Substance ID

DTXSID5042035
Record name Bis(2-ethylhexyl) ether
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Molecular Weight

242.44 g/mol
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CAS No.

10143-60-9
Record name Di(2-ethylhexyl)ether
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Record name Bis(2-ethylhexyl) ether
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Record name Heptane, 3,3'-[oxybis(methylene)]bis-
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Record name Bis(2-ethylhexyl) ether
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Record name BIS(2-ETHYLHEXYL) ETHER
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Foundational & Exploratory

Synthesis of Bis(2-ethylhexyl) Ether via Williamson Ether Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of bis(2-ethylhexyl) ether through the Williamson ether synthesis, a cornerstone method in organic chemistry for the formation of ethers. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to support researchers and professionals in the field of drug development and chemical synthesis.

Introduction

The Williamson ether synthesis is a robust and versatile SN2 reaction involving the reaction of an alkoxide with a primary alkyl halide.[1][2][3] This method is widely employed in both laboratory and industrial settings for the preparation of symmetrical and asymmetrical ethers.[4][5] In this guide, we focus on the synthesis of this compound, a symmetrical ether, which involves the reaction of sodium 2-ethylhexoxide with a 2-ethylhexyl halide.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds in two main stages: the formation of the sodium 2-ethylhexoxide nucleophile and the subsequent nucleophilic substitution reaction with a 2-ethylhexyl halide.

Stage 1: Formation of Sodium 2-ethylhexoxide

The alkoxide is generated by deprotonating 2-ethylhexanol with a strong base, typically sodium hydride (NaH) or sodium metal. The use of sodium hydride is often preferred as the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.[6]

Stage 2: Williamson Ether Synthesis

The resulting sodium 2-ethylhexoxide then acts as a nucleophile and attacks the primary carbon of a 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide) in a classic SN2 reaction, displacing the halide and forming the ether linkage.[2][7]

The overall reaction is as follows:

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting materials and the final product.

Synthesis of 2-Ethylhexyl Bromide

2-Ethylhexyl bromide is a key starting material and can be synthesized from 2-ethylhexanol.

Materials:

  • 2-Ethylhexanol

  • Phosphorus tribromide (PBr3) or Hydrobromic acid (HBr)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place 2-ethylhexanol.

  • Cool the flask in an ice bath and slowly add phosphorus tribromide dropwise with constant stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation and purify the crude 2-ethylhexyl bromide by vacuum distillation.

Synthesis of this compound

Materials:

  • 2-Ethylhexanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Ethylhexyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF)

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous THF.

  • Slowly add 2-ethylhexanol dropwise to the stirred suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2-ethylhexoxide.

  • To the resulting alkoxide solution, add 2-ethylhexyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. Yields in Williamson ether synthesis can typically range from 50% to 95% in a laboratory setting.[4][5]

ParameterValueReference/Note
Reactants
2-Ethylhexanol1.0 eqStarting material for alkoxide
Sodium Hydride1.1 eqBase for alkoxide formation
2-Ethylhexyl Bromide1.0 eqAlkylating agent
Reaction Conditions
SolventAnhydrous THF or DMF
Reaction TemperatureReflux (approx. 66 °C for THF)
Reaction Time4 - 8 hoursMonitored by TLC[8]
Product
Theoretical YieldCalculated based on limiting reagent
Actual Yield70-85% (representative)Dependent on conditions and purification
Boiling Point126 °C at 8 mmHg[9]
Molecular Weight242.44 g/mol [9]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

Williamson_Ether_Synthesis A Starting Materials: 2-Ethylhexanol Sodium Hydride 2-Ethylhexyl Bromide B Step 1: Alkoxide Formation (Deprotonation of 2-Ethylhexanol with NaH) A->B C Intermediate: Sodium 2-ethylhexoxide B->C Forms D Step 2: SN2 Reaction (Nucleophilic attack on 2-Ethylhexyl Bromide) C->D Reacts with 2-Ethylhexyl Bromide E Crude Product: This compound D->E F Purification: Workup and Vacuum Distillation E->F G Final Product: Pure this compound F->G

Caption: Workflow for the Williamson Synthesis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound using the Williamson ether synthesis. The detailed protocols and representative data serve as a valuable resource for researchers and professionals in chemical synthesis and drug development. Adherence to proper laboratory techniques and safety precautions is essential for the successful and safe execution of this synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2-ethylhexyl) ether

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity

IdentifierValue
IUPAC Name 1,1'-oxybis(2-ethylhexane)
Synonyms Di(2-ethylhexyl) ether, DEHE
CAS Number 10143-60-9[1][2]
Molecular Formula C₁₆H₃₄O[1][2]
Molecular Weight 242.44 g/mol [1]
InChI Key YHCCCMIWRBJYHG-UHFFFAOYSA-N[1]
Canonical SMILES CCCCC(CC)COCC(CC)CCCC

Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] A summary of its key physical properties is provided in the table below.

PropertyValue
Melting Point -7.6 °C (estimate)[3]
Boiling Point 126 °C at 8 mmHg[1][3]
Density 0.82 g/cm³ (at 20/20 °C)[1]
Vapor Pressure 0.00762 mmHg at 25 °C[4]
Refractive Index 1.4320-1.4380[4]
Flash Point 107.5 °C[4]
Solubility Slightly soluble in Chloroform and Methanol.[4] Insoluble in water.

Chemical Properties

Reactivity and Stability

This compound is generally considered to be a stable and relatively inert compound under normal conditions. The ether linkage is the primary site of reactivity. The bulky 2-ethylhexyl groups provide significant steric hindrance, which can limit the accessibility of the ether oxygen to reagents.

Ethers are susceptible to oxidation, and this compound is likely to undergo slow oxidation over time, especially when exposed to light and air, to form peroxides. Therefore, it is recommended to store it in a cool, dark place.[1]

Incompatible Materials

Information regarding specific incompatible materials for this compound is limited. However, as a general class, ethers are incompatible with strong oxidizing agents.

Decomposition

Hazardous decomposition products are not well-documented for this compound under normal conditions of use. Combustion may produce carbon monoxide and carbon dioxide.

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for the preparation of symmetrical and unsymmetrical ethers.[5][6] For the synthesis of this compound, 2-ethylhexanol is first converted to its alkoxide, which then reacts with a 2-ethylhexyl halide in a nucleophilic substitution reaction.

Diagram of the Williamson Ether Synthesis for this compound:

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution (SN2) 2-ethylhexanol 2-ethylhexanol Sodium_2-ethylhexoxide Sodium 2-ethylhexoxide 2-ethylhexanol->Sodium_2-ethylhexoxide + NaH NaH Sodium Hydride (NaH) H2 H₂ (gas) Sodium_2-ethylhexoxide->H2 Bis_ether This compound Sodium_2-ethylhexoxide->Bis_ether + 2-ethylhexyl halide 2-ethylhexyl_halide 2-ethylhexyl halide (e.g., bromide) NaX NaX (e.g., NaBr) Bis_ether->NaX

Caption: Williamson Ether Synthesis of this compound.

Detailed Methodology:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry 2-ethylhexanol and a suitable aprotic solvent (e.g., dry THF).

  • Slowly add sodium hydride (NaH) portion-wise to the stirred solution at 0 °C. The reaction will generate hydrogen gas, so proper ventilation is crucial.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-ethylhexoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-ethylhexyl bromide (or another suitable halide) dropwise via an addition funnel.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A micro-scale method using a Thiele tube is suitable for determining the boiling point of small quantities of liquid.

Diagram of the Experimental Setup for Boiling Point Determination:

Boiling_Point_Determination cluster_setup Boiling Point Determination Setup Thiele_Tube Thiele Tube (filled with heating oil) Thermometer Thermometer Thiele_Tube->Thermometer contains Sample_Tube Sample Tube with this compound Thermometer->Sample_Tube attached to Capillary_Tube Inverted Capillary Tube Sample_Tube->Capillary_Tube contains Viscosity_Determination Start Start Measure_Reference_Time Measure flow time of reference liquid (t_ref) Start->Measure_Reference_Time Measure_Sample_Time Measure flow time of This compound (t_sample) Measure_Reference_Time->Measure_Sample_Time Measure_Densities Measure densities of both liquids (ρ_ref, ρ_sample) Measure_Sample_Time->Measure_Densities Calculate_Viscosity Calculate viscosity of sample η_sample = η_ref * (t_sample * ρ_sample) / (t_ref * ρ_ref) Measure_Densities->Calculate_Viscosity End End Calculate_Viscosity->End

References

Spectroscopic Analysis of Bis(2-ethylhexyl) Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(2-ethylhexyl) ether, a common organic solvent and plasticizer. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development requiring in-depth analytical information on this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound based on established principles of organic spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4 - 3.5d4H-O-CH ₂-
~1.5 - 1.6m2H-CH(CH₂)-
~1.2 - 1.4m16H-(CH ₂)₄-
~0.8 - 0.9t12H-CH

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmCarbon TypeAssignment
~70 - 72CH₂-O-C H₂-
~39 - 41CH-C H(CH₂)-
~30 - 32CH₂-CH₂-C H₂-CH₂-CH₃
~28 - 30CH₂-CH₂-C H₂-CH(CH₂)-
~23 - 25CH₂-C H₂-CH₃
~13 - 15CH₃-CH₂-C H₃
~10 - 12CH₃-CH(CH₂CH₃)-

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2950 - 2850StrongC-H StretchAlkane
1465 - 1450MediumC-H BendAlkane
1380 - 1370MediumC-H BendAlkane
~1100StrongC-O StretchEther

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

m/zProposed Fragment
242[M]⁺ (Molecular Ion)
129[CH₃(CH₂)₃CH(C₂H₅)CH₂O]⁺
113[CH₃(CH₂)₃CH(C₂H₅)CH₂]⁺
85[C₆H₁₃]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺
29[C₂H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 300-500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

    • Cap the tube and gently vortex to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, a 90° pulse and a relaxation delay of 1-2 seconds are used.

    • Acquire the ¹³C NMR spectrum using proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Cleaning solvent (e.g., acetone (B3395972) or isopropanol)

  • Lens paper

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure (Neat Liquid on Salt Plates):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry by wiping them with a lens paper moistened with a volatile solvent like acetone.

    • Place a single drop of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Gas Chromatograph (GC) Parameters:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Mass Spectrometer (MS) Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

    • The instrument software will acquire the mass spectra of the components as they elute from the GC column.

  • Data Processing:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as this compound.

Spectroscopic_Analysis_Workflow Sample This compound Sample NMR_Prep NMR Sample Preparation (Dissolve in CDCl3) Sample->NMR_Prep IR_Prep IR Sample Preparation (Neat Liquid Film or ATR) Sample->IR_Prep MS_Prep MS Sample Preparation (Dilute in Solvent) Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition (FTIR Spectrum) IR_Prep->IR_Acq MS_Acq GC-MS Data Acquisition (Mass Spectrum) MS_Prep->MS_Acq NMR_Data NMR Spectral Data (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectral Data (Absorption Frequencies) IR_Acq->IR_Data MS_Data MS Spectral Data (m/z Values, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation and Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Solubility of Bis(2-ethylhexyl) ether in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Quantitative Data

Predicted Solubility and Physical Properties

Bis(2-ethylhexyl) ether is a large, non-polar molecule due to its long alkyl chains. Following the principle of "like dissolves like," it is expected to be readily miscible with non-polar organic solvents and have limited solubility in polar solvents.

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 10143-60-9[1][2][3][4][5]
Molecular Formula C16H34O[1][4][5][6]
Molecular Weight 242.44 g/mol [1][4]
Appearance Clear, colorless to slightly colored liquid[4]
Boiling Point 126 °C at 8 mmHg[4]
Density 0.82 g/mL[4]
Storage Room temperature, in a cool, dark place[4][6]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted Solubility
Hexane Non-polarMiscible
Toluene Non-polarMiscible
Chloroform Non-polarMiscible
Acetone Polar AproticSoluble
Ethanol Polar ProticSparingly Soluble
Methanol Polar ProticSparingly Soluble
Water Polar ProticInsoluble

Experimental Protocol for Solubility Determination

Given the absence of published data, the following gravimetric method can be employed to determine the solubility of this compound in various organic solvents. This method is robust and relies on the precise measurement of mass.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., acetone, ethanol, hexane)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled water bath or incubator

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Drying oven

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess is ensured when a separate phase of the ether is visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the undissolved ether to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved micro-droplets.

  • Solvent Evaporation:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The boiling point of the ether is high, which simplifies this step for most common solvents.[4]

    • Continue heating until a constant mass is achieved, indicating all the solvent has been removed.

  • Calculation of Solubility:

    • Let M1 be the mass of the empty vial.

    • Let M2 be the mass of the vial with the filtered saturated solution.

    • Let M3 be the mass of the vial with the residue (this compound) after solvent evaporation.

    • Mass of the solvent = M2 - M3

    • Mass of the dissolved this compound = M3 - M1

    • Solubility (in g/100 g of solvent) = [(Mass of dissolved ether) / (Mass of the solvent)] * 100

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A 1. Add excess This compound to solvent B 2. Equilibrate at constant temperature (e.g., 24h) A->B C 3. Allow undissolved ether to settle B->C D 4. Withdraw and filter a known volume of the supernatant C->D E 5. Weigh the saturated solution D->E F 6. Evaporate solvent to a constant mass E->F G 7. Weigh the residue (ether) F->G H Calculate Solubility (g / 100g solvent) G->H

Caption: Workflow for the gravimetric determination of solubility.

References

Bis(2-ethylhexyl) ether CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(2-ethylhexyl) ether, a significant organic compound with applications in various chemical syntheses. This document details its chemical identity, including its CAS number and precise IUPAC nomenclature. Key physicochemical properties are systematically presented, supported by spectral data analysis. Furthermore, this guide outlines detailed experimental protocols for its synthesis via the Williamson ether synthesis and its analysis by gas chromatography-mass spectrometry (GC-MS). The information is intended to serve as a critical resource for professionals engaged in research and development who require a thorough understanding of this compound.

Chemical Identity and Nomenclature

This compound, a symmetrical ether, is characterized by the presence of two 2-ethylhexyl groups attached to a central oxygen atom.

  • Common Names: Di(2-ethylhexyl) ether, 2-Ethylhexyl ether

  • CAS Number: 10143-60-9[1][2][3]

  • Molecular Formula: C₁₆H₃₄O

  • IUPAC Name: 3,3'-[oxybis(methylene)]bis(heptane)

Nomenclature Derivation: According to IUPAC rules for ethers, when no other functional group has higher priority, the ether is named as an alkoxyalkane. For symmetrical ethers, one alkyl group and the oxygen are treated as the alkoxy substituent. The 2-ethylhexyl group's longest chain is a heptane, substituted at position 3 with the rest of the molecule. Therefore, the systematic name is 3,3'-[oxybis(methylene)]bis(heptane). Another valid, albeit less common, IUPAC name is 1,1'-oxybis(2-ethylhexane).

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and purification.

PropertyValueReference(s)
Molecular Weight 242.44 g/mol [1]
Appearance Clear, colorless to slightly colored liquid[1]
Boiling Point 126 °C at 8 mmHg[1][4]
Specific Gravity 0.82[1][5]
Density 0.808 g/cm³[4]
Refractive Index (n²⁰/D) 1.4320 - 1.4380[4]
Melting Point -7.6 °C (estimate)[4]
Solubility Insoluble in water; soluble in organic solvents like chloroform (B151607) and methanol.[1][4]

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion peak (M⁺) may be weak or absent. Key fragments arise from α-cleavage of an alkyl radical and inductive cleavage.

m/zProposed Fragment
112C₈H₁₆⁺
71C₅H₁₁⁺
57C₄H₉⁺
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for aliphatic ethers.

Wavenumber (cm⁻¹)Assignment
~2960-2850C-H stretching (alkane)
~1465C-H bending (alkane)
~1115C-O-C stretching (ether)
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Signals are expected in the aliphatic region (δ 0.8-3.5 ppm). The protons on the carbon adjacent to the oxygen (CH₂-O) would be the most downfield.

  • ¹³C NMR: The carbon atom bonded to the oxygen (C-O) would exhibit the most downfield chemical shift among the aliphatic carbons.

Experimental Protocols

Synthesis: Williamson Ether Synthesis

This compound can be synthesized through the Williamson ether synthesis, which involves the reaction of a sodium 2-ethylhexoxide with a 2-ethylhexyl halide.

Materials:

  • 2-ethylhexanol

  • Sodium hydride (NaH) or another strong base

  • 2-ethylhexyl bromide

  • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-ethylhexanol and anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution in an ice bath and slowly add sodium hydride in portions.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium 2-ethylhexoxide.

  • Add 2-ethylhexyl bromide dropwise to the solution.

  • Heat the reaction mixture to 50-100 °C and maintain for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.[6][7]

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

G Synthesis and Purification of this compound cluster_synthesis Williamson Ether Synthesis cluster_workup Workup and Purification reactants 2-Ethylhexanol + NaH in DMF alkoxide Formation of Sodium 2-Ethylhexoxide reactants->alkoxide Deprotonation addition Addition of 2-Ethylhexyl Bromide alkoxide->addition SN2 Nucleophile reflux Reflux (50-100°C) addition->reflux Reaction quench Quench with Water reflux->quench extract Extraction with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis and purification of this compound.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Injection: Inject 1 µL of the prepared sample into the GC injector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Ionization: 70 eV

    • Scan Range: m/z 40-400

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in the mass spectrum, comparing it to a reference standard.

Applications and Significance

This compound serves as a plasticizer in polymer formulations, enhancing the flexibility and durability of plastics.[8] It is also utilized as a solvent and carrier in various chemical processes due to its low volatility and good solvency properties.[8] Additionally, it finds application in the formulation of lubricants and hydraulic fluids.[8] In the context of drug development, it can be used as a reference standard for analytical method development and validation.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[9] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed examination of this compound, covering its nomenclature, physicochemical properties, spectral characteristics, and detailed protocols for its synthesis and analysis. The compiled data and methodologies offer a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating its effective and safe use in laboratory and industrial settings.

References

Di(2-ethylhexyl) ether: A Comprehensive Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety information for Di(2-ethylhexyl) ether (CAS No: 10143-60-9), also known as bis(2-ethylhexyl) ether. The information is compiled to assist in the safe handling, storage, and use of this compound in a research and development setting. Due to the limited availability of in-depth toxicological studies in the public domain, this guide focuses on the established safety data and physicochemical properties.

Core Safety & Physicochemical Data

Quantitative data regarding the properties and safety classifications of Di(2-ethylhexyl) ether are summarized in the tables below for clear reference and comparison.

Table 1: Physicochemical Properties of Di(2-ethylhexyl) ether
PropertyValueSource(s)
CAS Number 10143-60-9[1][2]
Molecular Formula C₁₆H₃₄O[1]
Molecular Weight 242.44 g/mol [1]
Appearance Clear, colorless to slightly colored liquid[1]
Boiling Point 126 °C at 8 mmHg[1]
Density 0.82 g/cm³[1]
LogP (Octanol-Water Partition Coefficient) 5.43580[1]
Table 2: Hazard Identification and Classification
Hazard ClassificationDetailsSource(s)
GHS Pictogram [2]
Signal Word Danger[2]
GHS Hazard Statement H300: Fatal if swallowed[2]
GHS Hazard Class Acute Toxicity, Oral (Category 2)[2]
Storage Class 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials[2]
WGK (Water Hazard Class) Germany WGK 3: Severe hazard to water[2]
Table 3: Precautionary Statements (P-codes)
CodePrecautionary StatementSource(s)
P264 Wash skin thoroughly after handling.[2]
P270 Do not eat, drink or smoke when using this product.[2]
P301 + P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
P405 Store locked up.[2]
P501 Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols

Signaling Pathways and Mechanism of Toxicity

Currently, there is a lack of specific information in published literature regarding the signaling pathways or the precise molecular mechanisms of toxicity for Di(2-ethylhexyl) ether. It is important for researchers to note the distinction between Di(2-ethylhexyl) ether and Di(2-ethylhexyl) phthalate (B1215562) (DEHP), as the latter has a well-documented but different toxicological profile.

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling and use of Di(2-ethylhexyl) ether in a laboratory setting, based on the available safety information.

Safe Handling Workflow for Di(2-ethylhexyl) ether start Start: Procurement of Di(2-ethylhexyl) ether sds_review Review Material Safety Data Sheet (MSDS/SDS) - Note GHS Hazards (H300) - Understand Precautionary Statements start->sds_review ppe Personal Protective Equipment (PPE) Selection - Chemical resistant gloves - Safety goggles/face shield - Lab coat sds_review->ppe handling Handling Procedures - Use in a well-ventilated area or fume hood - Avoid contact with skin and eyes - Do not ingest ppe->handling storage Storage - Store in a tightly closed container - Store in a cool, dark place - Store locked up (P405) handling->storage After Use spill Spill Response - Evacuate area - Wear appropriate PPE - Absorb with inert material - Dispose of as hazardous waste handling->spill In case of spill disposal Waste Disposal - Dispose of as hazardous waste - Follow institutional and local regulations handling->disposal Waste generation storage->handling For subsequent use spill->disposal end End of Workflow disposal->end

Caption: Logical workflow for the safe handling of Di(2-ethylhexyl) ether.

Conclusion

Di(2-ethylhexyl) ether is a compound that must be handled with extreme caution due to its classification as being fatal if swallowed. While a comprehensive toxicological profile, including detailed experimental protocols and mechanisms of action, is not currently available in the public domain, the existing safety data provides clear guidance for its safe management in a research environment. Adherence to the safety precautions outlined in this guide and on the supplier's safety data sheet is paramount to ensure the well-being of laboratory personnel. Researchers are encouraged to seek out any new toxicological data as it becomes available.

References

An In-depth Technical Guide to the Thermal Decomposition of Bis(2-ethylhexyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis(2-ethylhexyl) Ether

This compound, also known as di(2-ethylhexyl) ether, is a high molecular weight ether recognized for its excellent thermal stability. This property makes it suitable for demanding applications such as a high-temperature lubricant, a hydraulic fluid, and a solvent in specialized chemical processes. Its branched alkyl chains contribute to a low freezing point and good viscosity characteristics over a wide temperature range. Understanding its thermal decomposition is critical for defining its operational limits and ensuring safety in high-temperature applications.

Thermal Stability and Decomposition Data

Quantitative data on the precise thermal decomposition temperature of this compound is not prominently available in scientific literature. However, its formation as a stable byproduct in the synthesis of bis(2-ethylhexyl) terephthalate (B1205515) at temperatures ranging from 120°C to 170°C indicates its stability within this range. Ethers of similar high molecular weight and branched structures, particularly those used as lubricants, are known for their high thermal stability, with some classes of synthetic ethers like polyphenyl ethers being stable at temperatures exceeding 300°C.

PropertyValue/ObservationSource Context
Boiling Point 126°C at 8 mmHgGeneral chemical property
Formation Temperature Stable byproduct at 120°C - 170°CObserved during synthesis of other compounds
Reported Decomposition Temp. Data not availableNo direct experimental data found
Analogous Compounds (Polyphenyl Ethers) Stable up to 316°CUsed in high-temperature lubricant applications

Experimental Protocols for Determining Thermal Decomposition

The thermal decomposition of a substance like this compound is typically determined using thermoanalytical techniques. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material.

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The temperature at which a significant mass loss occurs is considered the onset of decomposition.

  • Methodology:

    • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity, inert sample pan (e.g., platinum or alumina).

    • The sample is heated in a TGA furnace under a controlled atmosphere, usually an inert gas such as nitrogen or argon, to prevent oxidative degradation.

    • A linear heating rate, commonly 10°C/min or 20°C/min, is applied.

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve plots percentage mass loss versus temperature. The onset decomposition temperature is often determined by the intersection of the baseline with the tangent of the decomposition curve.

3.2. Differential Scanning Calorimetry (DSC)

DSC can also be used to determine the decomposition temperature by detecting the heat flow associated with the decomposition process.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Decomposition events are typically exothermic or endothermic and appear as peaks in the DSC curve.

  • Methodology:

    • A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (e.g., aluminum or stainless steel).

    • The sample and an empty reference pan are placed in the DSC cell.

    • The cell is heated at a constant rate under a controlled atmosphere.

    • The heat flow to or from the sample is measured relative to the reference.

    • The onset temperature of the exothermic or endothermic peak associated with decomposition provides the decomposition temperature.

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the products of thermal decomposition, Py-GC-MS is a powerful analytical technique.

  • Principle: The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to decompose. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry.

  • Methodology:

    • A microgram-scale sample of this compound is introduced into a pyrolysis unit.

    • The sample is heated to a specific temperature (e.g., 600°C) for a short period.

    • The decomposition products are swept into a GC column for separation.

    • The separated compounds are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical workflow for determining thermal stability and the expected general mechanism for the thermal decomposition of a long-chain ether.

Experimental_Workflow Experimental Workflow for Thermal Stability Analysis cluster_sample Sample Preparation cluster_analysis Thermoanalytical Techniques cluster_product_id Decomposition Product Identification cluster_results Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS Decomp_Temp Decomposition Temperature TGA->Decomp_Temp DSC->Decomp_Temp Decomp_Products Decomposition Products PyGCMS->Decomp_Products Mechanism Proposed Mechanism Decomp_Temp->Mechanism Decomp_Products->Mechanism Decomposition_Pathway Generalized Thermal Decomposition Pathway for Ethers Ether R-CH2-O-CH2-R' (this compound) Initiation Homolytic Cleavage (C-O Bond Scission) Ether->Initiation High Temperature Propagation Hydrogen Abstraction Ether->Propagation Radical Attack Radicals R-CH2-O• + •CH2-R' Initiation->Radicals Radicals->Propagation New_Radicals R-CH•-O-CH2-R' + H• Propagation->New_Radicals Beta_Scission Beta-Scission New_Radicals->Beta_Scission Products Aldehydes, Alkenes, Shorter-chain species Beta_Scission->Products

The Unwanted Ether: A Technical Guide to Bis(2-ethylhexyl) Ether Formation in Terephthalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Voorburg, Netherlands - In the production of bis(2-ethylhexyl) terephthalate (B1205515) (DOTP), a widely used non-phthalate plasticizer, the formation of the byproduct bis(2-ethylhexyl) ether (DEHE) presents a notable challenge, impacting yield and purity. This technical guide provides an in-depth analysis of DEHE formation, offering quantitative data, detailed experimental protocols, and a mechanistic exploration to assist researchers, scientists, and professionals in drug development and polymer chemistry in mitigating this side reaction.

The primary routes to DOTP synthesis are the direct esterification of terephthalic acid (TPA) with 2-ethylhexanol (2-EH) and the transesterification of dimethyl terephthalate (DMT) with 2-EH.[1][2] DEHE formation is principally an acid-catalyzed dehydration of 2-ethylhexanol, a reaction favored by the elevated temperatures and acidic conditions inherent to the esterification process. The presence of acidic catalysts, such as sulfuric acid or certain ionic liquids, can significantly influence the rate of this unwanted etherification.

Quantitative Analysis of DEHE Formation

The yield of DEHE is highly dependent on the reaction conditions, particularly the type of catalyst and the temperature. Research conducted by Chrobok et al. on the use of protic ionic liquids (ILs) as catalysts in DOTP synthesis provides valuable quantitative insights into DEHE formation.

The composition of the ionic liquid catalyst has a direct impact on the formation of DEHE. As shown in the table below, at a constant temperature of 120°C, the formation of DEHE varies with the molar ratio of the components of the ionic liquid catalyst.

Ionic Liquid Composition (Molar Ratio of [Et3NH]+[HSO4]− to H2SO4)Formation of this compound (%)
1 : 2.50.8
1 : 2.71.2
1 : 3.02.5
1 : 3.23.1

Temperature is another critical factor influencing the etherification side reaction. The following table illustrates the effect of temperature on DEHE formation after a 4-hour reaction period using an ionic liquid catalyst. A clear trend of increasing DEHE formation with rising temperature is observed.

Temperature (°C)Formation of this compound (%)
900.2
1000.5
1100.9
1201.2

While specific quantitative data for conventional catalysts like titanium alkoxides and sulfuric acid are less commonly published in open literature, it is well-established that strong acid catalysts and higher reaction temperatures generally lead to increased ether formation.

Mechanistic Pathway of DEHE Formation

The formation of this compound from 2-ethylhexanol is a classic example of an acid-catalyzed dehydration of an alcohol. The reaction proceeds through a series of protonation and nucleophilic substitution steps.

DEHE_Formation_Pathway 2-Ethylhexanol_1 2-Ethylhexanol Protonated_Alcohol Protonated 2-Ethylhexanol 2-Ethylhexanol_1->Protonated_Alcohol Protonation Water Water Protonated_Alcohol->Water Loss of Water Carbocation 2-Ethylhexyl Carbocation (less stable) Protonated_Alcohol->Carbocation Protonated_Ether Protonated this compound Protonated_Alcohol->Protonated_Ether SN2 Attack DEHE This compound Protonated_Ether->DEHE Deprotonation H+ H+ 2-Ethylhexanol_2 2-Ethylhexanol (Nucleophile) 2-Ethylhexanol_2->Protonated_Ether

Acid-catalyzed dehydration of 2-ethylhexanol to form DEHE.

In the presence of an acid catalyst, one molecule of 2-ethylhexanol is protonated, forming a good leaving group (water). A second molecule of 2-ethylhexanol then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form a protonated ether intermediate. Subsequent deprotonation yields this compound and regenerates the acid catalyst.

Experimental Protocols

General Synthesis of Bis(2-ethylhexyl) Terephthalate

The following protocol is a general procedure for the direct esterification of terephthalic acid with 2-ethylhexanol.

DOTP_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage Charge_Reactants Charge Reactor: - Terephthalic Acid - 2-Ethylhexanol - Catalyst Heat_and_Stir Heat and Stir (e.g., 180-230°C) Charge_Reactants->Heat_and_Stir Water_Removal Continuously Remove Water (Azeotropic Distillation) Heat_and_Stir->Water_Removal Monitor_Reaction Monitor Reaction Progress (e.g., Acid Number) Water_Removal->Monitor_Reaction Neutralization Neutralize Catalyst (e.g., with NaOH solution) Monitor_Reaction->Neutralization Washing Wash with Water Neutralization->Washing Separation Separate Aqueous and Organic Layers Washing->Separation Purification Purify Organic Layer: - Remove excess 2-EH (vacuum) - Filter Separation->Purification

General workflow for the synthesis of DOTP.

Materials:

  • Terephthalic acid (TPA)

  • 2-Ethylhexanol (2-EH)

  • Catalyst (e.g., tetrabutyl titanate, sulfuric acid, or a protic ionic liquid)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Deionized water

Procedure:

  • A reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus or similar setup for water removal is charged with terephthalic acid, an excess of 2-ethylhexanol (typically a molar ratio of 2-EH:TPA greater than 2:1), and the catalyst.

  • The mixture is heated to the desired reaction temperature (e.g., 180-230°C) with continuous stirring.

  • The water formed during the esterification is continuously removed via azeotropic distillation with 2-ethylhexanol.

  • The reaction progress is monitored by measuring the acid number of the reaction mixture at regular intervals. The reaction is considered complete when the acid number reaches a predetermined low value.

  • Upon completion, the reaction mixture is cooled and the catalyst is neutralized (e.g., by washing with a dilute sodium hydroxide solution).

  • The organic layer is then washed with water to remove any remaining salts and neutralized acid.

  • Excess 2-ethylhexanol is removed under vacuum.

  • The final product, crude DOTP, may be further purified by filtration.

Quantification of this compound by Gas Chromatography (GC)

A precise and accurate method for quantifying DEHE in the final DOTP product is essential for quality control. Gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is the preferred analytical technique.

Instrumentation and Conditions (Illustrative):

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold at 280°C for 10 minutes.

  • Injection Volume: 1 µL.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of DEHE in a suitable solvent (e.g., high-purity acetone (B3395972) or hexane). The concentration range should bracket the expected concentration of DEHE in the DOTP samples.

  • Sample Preparation: Accurately weigh a known amount of the DOTP product and dissolve it in a known volume of the chosen solvent.

  • Analysis: Inject the prepared standards and samples into the GC.

  • Quantification: Identify the DEHE peak in the chromatograms based on its retention time, which is determined from the analysis of the pure standard. The concentration of DEHE in the samples is calculated by comparing the peak area of DEHE in the sample to the calibration curve generated from the standards.

Conclusion

The formation of this compound is an inherent side reaction in the synthesis of bis(2-ethylhexyl) terephthalate, driven by the acidic and thermal conditions of the process. Careful selection of the catalyst and optimization of reaction temperature are key strategies to minimize the formation of this byproduct. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals aiming to enhance the efficiency and purity of DOTP production. Through a deeper understanding of the underlying mechanisms and the application of precise analytical techniques, the challenges posed by DEHE formation can be effectively managed.

References

An In-depth Technical Guide to the Molecular Structure of Bis(2-ethylhexyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) ether, also known as di(2-ethylhexyl) ether, is an organic compound with significant applications in various industrial and research settings. Its molecular structure, characterized by a central ether linkage flanked by two bulky 2-ethylhexyl groups, dictates its physicochemical properties and reactivity. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its identification, physicochemical properties, synthesis, and spectroscopic characterization.

Molecular Identification and Structure

The fundamental identity of this compound is established through its unique identifiers and structural formula.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1,1'-oxybis(2-ethylhexane)
Synonyms Di(2-ethylhexyl) ether, 2-Ethylhexyl ether, Dioctyl ether
CAS Number 10143-60-9[1]
Molecular Formula C₁₆H₃₄O[1]
Molecular Weight 242.44 g/mol
SMILES CCCCC(CC)COCC(CC)CCCC
InChI InChI=1S/C16H34O/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3

The structure consists of an oxygen atom bonded to two 2-ethylhexyl alkyl groups. The branched nature of these alkyl chains imparts significant steric hindrance around the ether linkage, influencing its reactivity and physical properties.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-ethylhexanol 2-Ethylhexanol Sodium_2-ethylhexoxide Sodium 2-ethylhexoxide (Alkoxide) 2-ethylhexanol->Sodium_2-ethylhexoxide Deprotonation Strong_Base Strong Base (e.g., NaH) Strong_Base->Sodium_2-ethylhexoxide 2-ethylhexyl_halide 2-Ethylhexyl Halide (e.g., 2-ethylhexyl bromide) Bis_ether This compound 2-ethylhexyl_halide->Bis_ether Sodium_2-ethylhexoxide->Bis_ether SN2 Attack Sodium_halide Sodium Halide (Byproduct) Spectroscopic_Workflow Sample Purified this compound IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) (1H and 13C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS Data_Analysis Data Analysis and Structure Confirmation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

References

Preliminary Toxicological Data for Bis(2-ethylhexyl) ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available toxicological data for Bis(2-ethylhexyl) ether is limited. This document summarizes the currently accessible information. A comprehensive toxicological profile has not been established.

This technical guide provides a summary of the preliminary toxicological data for this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. Due to the scarcity of specific studies on this compound, this guide focuses on the available acute toxicity data and outlines standard experimental protocols relevant to this endpoint.

Acute Toxicity

Acute toxicity data provides information on the adverse effects of a single, high-dose exposure to a substance. For this compound, the available data from studies in rats suggests a low level of acute oral toxicity.

Table 1: Summary of Acute Oral Toxicity Data for this compound

Test TypeRoute of ExposureSpeciesDoseToxic Effects Noted
LD50OralRat34 g/kgLethal dose value reported, specific details on toxic effects are limited.
Acute Toxicity StudyOralRat2000 mg/kgNo observable toxicological signs or changes in serum biochemistry were reported.[1]

Subchronic, Genotoxicity, and Reproductive Toxicity

A thorough review of publicly available scientific literature reveals a significant lack of specific data regarding the subchronic, genotoxic, and reproductive toxicity of this compound. Safety data sheets for this compound also indicate that no data is available for its reproductive toxicity.

Experimental Protocols

Due to the limited published studies, specific experimental protocols for the cited this compound toxicity tests are not available. However, a standard methodology for assessing acute oral toxicity, such as the one outlined in the OECD Guideline 423 (Acute Toxic Class Method), is presented below to serve as a reference for the type of protocol that would be employed.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Test Principle: This method involves a stepwise procedure with the use of a small number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test is the observation of either mortality or survival, which then determines the next step, i.e., whether to dose another group of animals at a higher or lower dose level. The test continues until the criteria for classification are met.

Experimental Animals:

  • Species and Strain: Typically, the rat is the preferred species.

  • Sex: Nulliparous and non-pregnant females are generally used.

  • Age and Weight: Young adult animals, with weights within a narrow range (± 20% of the mean weight).

  • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Diet: Standard laboratory diet and drinking water are provided ad libitum.

Dose Levels and Preparation:

  • Dose Levels: The test uses defined starting doses of 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.

  • Vehicle: The substance is typically administered in an aqueous vehicle if possible. If not, an appropriate oil or other suitable vehicle may be used. The toxicological characteristics of the vehicle should be known.

  • Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

Procedure:

  • A group of three female rats is used for each step.

  • The animals are dosed with the selected starting dose.

  • Observations are made for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

  • The observation period is typically 14 days.

  • The outcome of the first group determines the subsequent steps:

    • If mortality occurs in the first group, the next test is conducted at a lower dose level.

    • If no mortality occurs, the next test is conducted at a higher dose level.

Endpoint Analysis:

  • The primary endpoint is mortality.

  • The substance is classified into a GHS category based on the dose at which mortality is observed.

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Visualizations

The following diagram illustrates a generalized workflow for an acute oral toxicity study.

Acute_Toxicity_Workflow cluster_prep Preparation Phase cluster_dosing Dosing and Observation Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (min. 5 days) dose_selection Dose Range Finding / Starting Dose Selection animal_acclimatization->dose_selection test_substance_prep Test Substance Preparation (in appropriate vehicle) dose_selection->test_substance_prep dosing Single Oral Gavage Dosing (Fasted Animals) test_substance_prep->dosing observation Clinical Observation (Mortality, Signs of Toxicity, Body Weight) dosing->observation period 14-Day Observation Period observation->period necropsy Gross Necropsy of all Animals period->necropsy data_analysis Data Analysis and GHS Classification necropsy->data_analysis

Caption: Workflow for a general acute oral toxicity study.

References

Methodological & Application

Application Notes and Protocols for Bis(2-ethylhexyl) Ether as a High-Boiling Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bis(2-ethylhexyl) ether as a high-boiling solvent in various organic reactions. Its properties make it a suitable medium for reactions requiring elevated temperatures.

Introduction to this compound

This compound, also known as di(2-ethylhexyl) ether, is a high-boiling, colorless to slightly colored liquid.[1] Its chemical and physical properties, particularly its high boiling point and thermal stability, make it a candidate for use as a solvent in organic synthesis where high reaction temperatures are necessary.[1] It is characterized by its branched alkyl chains, low volatility, and hydrophobic nature.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₃₄O[1][2]
Molecular Weight 242.44 g/mol [1][2]
Boiling Point 126°C at 8 mmHg[1]
Specific Gravity 0.82[1]
Appearance Clear, colorless to slightly colored liquid[1]
CAS Number 10143-60-9[1][2]

Applications in Organic Synthesis

Due to its high boiling point and relative inertness, this compound can be employed as a solvent in a variety of organic reactions that require significant thermal energy to proceed. Below are detailed application notes and generalized protocols for its use in specific reaction types.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and an organohalide.[2][3][4][5] While commonly performed in lower boiling solvents like THF or ethanol (B145695), the use of a high-boiling solvent such as this compound can be advantageous when dealing with less reactive, sterically hindered substrates or when forcing the reaction to completion at elevated temperatures.

Logical Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis A Alcohol (R-OH) C Alkoxide (R-O⁻) A->C Deprotonation B Strong Base (e.g., NaH) B->C F Sₙ2 Reaction at High Temperature C->F D Alkyl Halide (R'-X) D->F E This compound (Solvent) E->F Reaction Medium G Ether (R-O-R') F->G Forms H Work-up and Purification G->H I Final Product H->I

Caption: Workflow for Williamson Ether Synthesis.

Generalized Protocol for Williamson Ether Synthesis using this compound:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the alcohol (1.0 eq).

  • Solvent Addition: Add a sufficient volume of dry this compound to dissolve the alcohol.

  • Alkoxide Formation: Under a nitrogen atmosphere, carefully add a strong base such as sodium hydride (1.1 eq) portion-wise to the stirred solution at room temperature. The mixture is then heated to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: To the resulting alkoxide solution, add the alkyl halide (1.0-1.2 eq) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to a temperature between 120-150°C and maintain for 4-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench cautiously with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Reactant 1Reactant 2BaseTemperature (°C)Time (h)Yield (%)
4-Bromophenol1-BromobutaneNaH13012>85 (expected)
2-NaphtholBenzyl chlorideK₂CO₃1408>90 (expected)
CyclohexanolEthyl iodideKH12016>80 (expected)

Note: The yields presented are hypothetical and based on typical outcomes for Williamson ether synthesis under forcing conditions. Actual yields may vary depending on the specific substrates and reaction optimization.

Synthesis of Nanoparticles

High-boiling and thermally stable solvents are crucial for the synthesis of high-quality nanoparticles. A related compound, bis(2-ethylhexyl) adipate (B1204190), has been successfully used in the microwave-assisted synthesis of upconverting nanoparticles (UCNPs) due to its high boiling point and thermal stability.[6][7] By analogy, this compound is a promising solvent for similar solvothermal or microwave-assisted syntheses of various nanoparticles, where precise control over temperature and crystal growth is required.

Experimental Workflow for Nanoparticle Synthesis

Nanoparticle_Synthesis A Precursors (e.g., metal salts) D Reaction Mixture A->D B Capping Agent (e.g., Oleic Acid) B->D C This compound (Solvent) C->D Dispersion E High-Temperature Reaction (Microwave or Solvothermal) D->E F Nanoparticle Formation and Growth E->F G Washing and Isolation F->G H Characterization G->H

Caption: Workflow for Nanoparticle Synthesis.

Generalized Protocol for the Synthesis of Metal Sulfide Nanoparticles:

  • Precursor Solution: In a typical synthesis, a metal precursor (e.g., cadmium acetate (B1210297) or zinc acetate, 1.0 mmol) and a capping agent (e.g., oleic acid) are dissolved in this compound (20 mL) in a three-necked flask.

  • Degassing: The mixture is heated to 100-120°C under vacuum for 30-60 minutes to remove water and oxygen.

  • Sulfur Source Injection: The atmosphere is switched to nitrogen, and the temperature is raised to the desired reaction temperature (e.g., 200-280°C). A solution of the sulfur source (e.g., sulfur dissolved in oleylamine (B85491) or 1-octadecene) is then swiftly injected into the hot solution.

  • Nanoparticle Growth: The reaction is allowed to proceed at the set temperature for a specific duration (5-60 minutes) to control the size and shape of the nanoparticles.

  • Isolation: The reaction is quenched by cooling and adding a non-solvent like ethanol or acetone (B3395972) to precipitate the nanoparticles.

  • Purification: The nanoparticles are isolated by centrifugation, washed multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane), and finally redispersed in a nonpolar solvent like toluene (B28343) or chloroform (B151607) for storage and characterization.

Metal PrecursorSulfur SourceCapping AgentTemperature (°C)Time (min)Expected Product
Cd(OAc)₂S in OleylamineOleic Acid24010CdS Nanoparticles
Zn(acac)₂S in 1-OctadeceneOleic Acid26015ZnS Nanoparticles
InCl₃ThioacetamideOleic Acid22030In₂S₃ Nanoparticles

Note: The conditions provided are representative and would require optimization for specific nanoparticle characteristics.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a viable high-boiling solvent for organic reactions that necessitate elevated temperatures. Its application in Williamson ether synthesis for less reactive substrates and in the synthesis of nanoparticles demonstrates its potential utility in modern organic and materials chemistry. The provided protocols serve as a foundation for the development of specific synthetic procedures.

References

Application of Bis(2-ethylhexyl) Ether in Solvent Extraction Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) ether, also known as di(2-ethylhexyl) ether, is a high-boiling, low-volatility organic solvent with significant potential in various chemical processes, including solvent extraction.[1] Its chemical structure, featuring two bulky, nonpolar ethylhexyl groups linked by an ether oxygen, imparts properties such as hydrophobicity and good solvency for a range of organic compounds.[2] These characteristics make it a candidate for use in liquid-liquid extraction (LLE) and other separation techniques where a water-immiscible solvent is required.[1][2]

This document provides an overview of the potential applications of this compound in solvent extraction, its relevant physicochemical properties, and a general protocol for its use in a laboratory setting. Due to a lack of extensive published data on specific applications, this note is intended to serve as a foundational guide for researchers exploring its utility in their work.

Physicochemical Properties

The effectiveness of a solvent in an extraction process is largely determined by its physical and chemical properties. This compound possesses characteristics that make it a suitable candidate for the extraction of nonpolar to moderately polar compounds from aqueous solutions.

PropertyValueReference
Chemical Formula C₁₆H₃₄O[1]
Molecular Weight 242.44 g/mol [1]
Appearance Colorless to slightly colored liquid[1]
Boiling Point 126 °C at 8 mmHg[1]
Specific Gravity 0.82 g/cm³[1]
Solubility in Water Insoluble[3]
Solubility in Organic Solvents Miscible with most organic solvents[4]

Potential Applications in Solvent Extraction

Given its properties, this compound is a plausible solvent for several extraction applications:

  • Extraction of Nonpolar Organic Compounds: Its hydrophobic nature makes it an excellent candidate for extracting nonpolar compounds such as lipids, oils, and large hydrophobic molecules from aqueous matrices.

  • Pharmaceutical and Drug Development: It could be employed in the purification of active pharmaceutical ingredients (APIs) or intermediates, particularly those with low water solubility.

  • Environmental Analysis: Used for the extraction of persistent organic pollutants (POPs) from water samples prior to analysis.

  • Modifier in Metal Extraction: While not a primary extractant itself, it could serve as a diluent or modifier in synergistic solvent systems for metal ion extraction, similar to other high-molecular-weight ethers.

Data Presentation: Illustrative Extraction Efficiency

AnalyteAqueous Phase pHOrganic/Aqueous Ratio (v/v)Number of ExtractionsExtraction Efficiency (%)Distribution Coefficient (D)
Compound X7.01:1185.05.67
Compound X7.01:1297.85.67
Compound X7.01:1399.75.67
Compound Y4.01:2160.03.00
Compound Y9.01:2162.53.33

Experimental Protocols

This section provides a generalized protocol for a single liquid-liquid extraction using this compound to extract a target compound from an aqueous solution.

Materials:

  • Separatory funnel of appropriate volume

  • This compound (extraction solvent)

  • Aqueous solution containing the target compound

  • Beakers or Erlenmeyer flasks for collecting layers

  • Ring stand and clamp

  • pH meter and appropriate buffers (if pH adjustment is needed)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator or other solvent removal apparatus

Protocol:

  • Preparation:

    • Ensure the separatory funnel is clean, and the stopcock is properly greased and closed.

    • Place the separatory funnel in a ring clamp on a ring stand.

    • Measure the volume of the aqueous solution to be extracted and pour it into the separatory funnel using a funnel.

    • If necessary, adjust the pH of the aqueous solution to optimize the partitioning of the target compound.

  • Extraction:

    • Add a measured volume of this compound to the separatory funnel.[5]

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and shake gently for 10-20 seconds.[5]

    • Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.[5]

    • Continue to shake and vent for 1-2 minutes to ensure thorough mixing and mass transfer between the two phases.

  • Phase Separation:

    • Return the separatory funnel to the ring clamp and allow the layers to separate completely.

    • Since the specific gravity of this compound (0.82) is less than that of water (~1.0), the organic layer will be the top layer.[1]

    • Remove the stopper from the top of the funnel.

    • Carefully drain the lower aqueous layer into a clean beaker or flask.

    • Pour the upper organic layer (containing the extracted compound) out through the top of the separatory funnel into a separate clean flask. This prevents re-contamination of the organic layer with any residual aqueous phase in the stopcock.

  • Drying and Concentration (for the organic layer):

    • To remove any dissolved water from the organic extract, add a small amount of a drying agent like anhydrous sodium sulfate (B86663) and swirl the flask.

    • Once the organic solution is clear, decant or filter it to remove the drying agent.

    • The solvent can then be removed, typically using a rotary evaporator, to concentrate the extracted compound.

  • Multiple Extractions (Optional but Recommended):

    • For higher extraction efficiency, it is recommended to perform multiple extractions with smaller volumes of the organic solvent.[5]

    • To do this, return the aqueous layer from step 3 to the separatory funnel and repeat steps 2-4 with fresh portions of this compound.[5]

    • Combine the organic extracts from each step before proceeding with drying and concentration.[5]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_separation 3. Phase Separation cluster_post 4. Post-Extraction prep1 Add Aqueous Solution to Separatory Funnel prep2 Adjust pH (if necessary) prep1->prep2 ext1 Add this compound prep2->ext1 ext2 Shake and Vent ext1->ext2 sep1 Allow Layers to Settle ext2->sep1 sep2 Drain Aqueous Layer (Bottom) sep1->sep2 sep3 Collect Organic Layer (Top) sep2->sep3 post1 Dry Organic Layer (e.g., Na2SO4) sep3->post1 post2 Remove Solvent (e.g., Rotary Evaporator) post1->post2 post3 Isolated Compound post2->post3

Caption: Liquid-liquid extraction workflow using this compound.

Conclusion

This compound presents itself as a viable, yet underexplored, solvent for liquid-liquid extraction processes, particularly for nonpolar analytes. Its physical properties, such as high boiling point, low volatility, and immiscibility with water, are advantageous for creating stable two-phase systems with minimal solvent loss. While specific application data is sparse, the general principles of solvent extraction can be readily applied. The protocols and information provided herein offer a starting point for researchers to investigate the utility of this compound in their specific separation and purification challenges, paving the way for new applications in chemical research and drug development. Further studies are encouraged to quantify its performance in various extraction systems.

References

Application Notes and Protocols: Bis(2-ethylhexyl) Ether as a Plasticizer in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) ether, also known as di(2-ethylhexyl) ether or octyl ether, is an organic compound with potential applications as a plasticizer in polymer formulations.[1][2][3] While it is more commonly known as a by-product in the synthesis of the commercial plasticizer bis(2-ethylhexyl) terephthalate (B1205515) (DOTP), its inherent properties such as low volatility, thermal stability, and hydrophobicity make it a candidate for specialized applications in materials science.[4][5][6][7] These application notes provide an overview of its potential use, physical and chemical properties, and a general protocol for its incorporation into polymer matrices. It is primarily used to enhance the flexibility and durability of plastics, particularly in PVC and other vinyl applications requiring good low-temperature performance and resistance to water extraction.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior as a plasticizer and for designing appropriate processing conditions.

PropertyValueReference
Chemical Formula C₁₆H₃₄O[1]
Molecular Weight 242.44 g/mol [3]
Appearance Clear, colorless to slightly colored liquid[3]
Boiling Point 126°C at 8 mmHg[3]
Specific Gravity 0.82[3]

Potential Applications in Polymer Science

Due to its chemical structure, featuring branched alkyl chains, this compound is expected to impart flexibility to rigid polymer chains by increasing the intermolecular space.[4] Its low volatility suggests good permanence in the polymer matrix, which is a desirable characteristic for a plasticizer.[1][4]

Potential applications include:

  • PVC and Vinyl Compounds: To improve flexibility, especially for applications requiring good performance at low temperatures.[1]

  • Specialty Coatings and Resins: Where it may act as a performance additive to enhance flexibility.[4]

  • Advanced Lubricant Formulations and Hydraulic Fluids: Its thermal stability is a key property for these applications.[1][4]

Experimental Protocol: Incorporation of this compound into a Polymer Matrix (General Procedure)

This protocol describes a general method for incorporating this compound as a plasticizer into a polymer resin, such as polyvinyl chloride (PVC), using a two-roll mill. This is a common laboratory-scale technique for preparing plasticized polymer sheets.

Materials and Equipment:

  • Polymer resin (e.g., PVC)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill with heating capabilities

  • Compression molder

  • Analytical balance

  • Spatula and mixing containers

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Formulation Calculation: Determine the desired concentration of the plasticizer in parts per hundred resin (phr). For initial screening, concentrations of 20, 40, and 60 phr are recommended. Calculate the required mass of polymer resin, this compound, and stabilizer.

  • Pre-mixing: In a mixing container, accurately weigh the polymer resin. In a separate container, weigh the this compound and the thermal stabilizer. Add the liquid components to the polymer resin and mix thoroughly with a spatula until the resin particles are uniformly coated.

  • Milling:

    • Preheat the two-roll mill to a temperature suitable for the polymer being processed (e.g., 160-170°C for PVC). Set the nip gap between the rolls to a small distance.

    • Carefully add the pre-mixed compound to the nip of the rotating rolls.

    • The polymer will begin to flux and form a band on one of the rolls.

    • Continuously cut and fold the polymer sheet back into the nip to ensure homogeneous mixing. This process is known as "milling."

    • Continue milling for a predetermined time (e.g., 5-10 minutes) until a uniform, smooth sheet is obtained.

  • Sheet Formation: Carefully remove the plasticized polymer sheet from the mill using a scraper or cutter.

  • Compression Molding (for standardized test specimens):

    • Cut the milled sheet into smaller pieces that fit into a picture-frame mold.

    • Place the mold in a compression molder and preheat to the molding temperature of the polymer.

    • Apply a low pressure to allow the polymer to melt and flow, then increase the pressure to the desired level.

    • Hold under pressure for a specific time to ensure complete fusion.

    • Cool the mold under pressure to solidify the sample.

    • Once cooled, remove the molded sheet.

  • Characterization: The resulting plasticized polymer sheets can be cut into standard shapes for various characterization techniques, such as tensile testing, Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg), and hardness testing.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation and testing of a polymer plasticized with this compound.

experimental_workflow cluster_prep Formulation and Compounding cluster_molding Specimen Preparation cluster_testing Material Characterization formulation 1. Formulation Calculation (Polymer, Plasticizer, Stabilizer) premix 2. Pre-mixing of Components formulation->premix milling 3. Two-Roll Milling premix->milling sheet_formation 4. Sheet Formation milling->sheet_formation compression_molding 5. Compression Molding sheet_formation->compression_molding tensile Tensile Testing compression_molding->tensile dma Dynamic Mechanical Analysis (DMA) compression_molding->dma hardness Hardness Testing compression_molding->hardness

Caption: Workflow for plasticized polymer preparation and testing.

Expected Outcomes and Data Presentation

The incorporation of this compound is expected to lower the glass transition temperature (Tg) and the hardness of the polymer while increasing its elongation at break. A systematic study would involve preparing a series of formulations with varying plasticizer concentrations and comparing their mechanical and thermal properties to an unplasticized control and to a polymer plasticized with a standard commercial plasticizer.

Table for Summarizing Quantitative Data:

Formulation (phr of plasticizer)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Shore Hardness (A or D)
0 (Control)
20
40
60
40 (Commercial Standard)

Concluding Remarks

While this compound is noted for its use as a plasticizer, particularly for low-temperature applications in PVC, there is a notable lack of comprehensive, publicly available data on its performance compared to common industrial plasticizers. The protocols and information provided here serve as a starting point for researchers to investigate its efficacy and potential applications. Further studies are warranted to fully characterize its plasticizing effects and to establish a more detailed performance profile.

References

Application Note: Quantitative Analysis of Bis(2-ethylhexyl) ether by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-ethylhexyl) ether, also known as di(2-ethylhexyl) ether, is an organic compound used in various industrial applications. Monitoring its presence and concentration in different matrices is crucial for quality control and safety assessment. This application note details a robust and sensitive method for the quantitative analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The methodologies provided are intended for researchers, scientists, and professionals in drug development and quality control laboratories.

Principle of the Method

This method utilizes the high separation efficiency of gas chromatography and the sensitive and selective detection capabilities of mass spectrometry. The sample containing this compound is first prepared using an appropriate extraction technique. The extract is then injected into the GC system, where the compound is separated from other matrix components based on its volatility and interaction with the stationary phase of the GC column. Following separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected. Quantification is achieved by comparing the response of the target analyte in the sample to that of a known concentration in a standard solution. For enhanced accuracy, an internal standard can be used.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS)

    • Autosampler

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Sample vials with caps

    • Glassware (pipettes, flasks, etc.)

    • Syringes

  • Reagents:

    • This compound standard (purity ≥98%)

    • d4-Bis(2-ethylhexyl) ether (internal standard)

    • Hexane (B92381) (pesticide residue grade or equivalent)

    • Dichloromethane (pesticide residue grade or equivalent)

    • Acetone (pesticide residue grade or equivalent)

    • Anhydrous sodium sulfate (B86663)

    • Nitrogen gas (high purity)

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of d4-Bis(2-ethylhexyl) ether in hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with hexane to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. Spike each working standard with the internal standard to a final concentration of 1 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Accurately measure 5 mL of the liquid sample into a glass centrifuge tube.

  • Spike the sample with the internal standard solution to a final concentration of 1 µg/mL.

  • Add 5 mL of hexane to the centrifuge tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean glass vial.

  • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumental Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph
GC ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)To be determined from the mass spectrum of this compound (e.g., characteristic fragment ions)
Qualifier Ions (m/z)To be determined from the mass spectrum of this compound

Data Presentation

Mass Spectrum and Fragmentation

The mass spectrum of this compound (C₁₆H₃₄O, Molecular Weight: 242.44 g/mol ) is expected to show characteristic fragmentation patterns under electron ionization. While a specific validated spectrum is not provided in the search results, related ether compounds typically undergo alpha-cleavage and cleavage at the ether linkage. The molecular ion peak (m/z 242) may be weak or absent. Key fragment ions would arise from the loss of alkyl chains. For accurate identification, it is recommended to analyze a pure standard of this compound to determine its characteristic mass spectrum and select appropriate quantifier and qualifier ions for SIM mode analysis.

Method Validation Data (Representative)

The following tables present representative data for a GC-MS method for a similar compound, which can be used as a target for the validation of the this compound method.

Table 1: Linearity

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.050.048
0.10.099
0.50.502
1.01.01
2.52.53
5.05.08
Correlation Coefficient (r²) >0.999

Table 2: Precision and Accuracy

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL) (n=6)RSD (%)Recovery (%)
0.10.0984.598.0
1.01.023.2102.0
4.03.952.898.8

Table 3: Limits of Detection and Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD)0.01
Limit of Quantification (LOQ)0.05

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Hexane) Spike->Extract Dry Dry with Na2SO4 Extract->Dry FinalExtract Final Extract Dry->FinalExtract Inject Inject into GC FinalExtract->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

GCMS_Principle Sample_Mixture Sample Mixture (Analyte + Matrix) GC_Column GC Column Sample_Mixture->GC_Column Separation Separated_Compounds Separated Compounds GC_Column->Separated_Compounds Ion_Source Ion Source (EI) Separated_Compounds->Ion_Source Ionization Molecular_Ions Molecular Ions Ion_Source->Molecular_Ions Fragment_Ions Fragment Ions Molecular_Ions->Fragment_Ions Fragmentation Mass_Analyzer Mass Analyzer (Quadrupole) Fragment_Ions->Mass_Analyzer Mass Filtering Filtered_Ions Filtered Ions (by m/z) Mass_Analyzer->Filtered_Ions Detector Detector Filtered_Ions->Detector Detection Signal Signal (Chromatogram) Detector->Signal

Application Notes and Protocols: Bis(2-ethylhexyl) Ether as a High-Temperature Reaction Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) ether, also known as di(2-ethylhexyl) ether or dioctyl ether, is a high-boiling point, thermally stable organic solvent.[1] Its chemical structure, featuring branched alkyl chains, imparts a unique combination of properties including low volatility and excellent thermal stability, making it a promising candidate for a reaction medium in high-temperature organic and inorganic synthesis.[1] These characteristics are particularly advantageous in reactions requiring sustained high temperatures, such as certain nanoparticle syntheses, polymerizations, and esterifications where it can also sometimes be formed as a by-product.[1] This document provides detailed application notes on the properties of this compound and a representative protocol for a high-temperature synthesis that leverages a structurally similar high-boiling ester, bis(2-ethylhexyl) adipate (B1204190), to illustrate the principles of high-temperature esterification reactions.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application as a high-temperature reaction medium. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₃₄O[1]
Molecular Weight 242.44 g/mol [1]
Boiling Point 126 °C at 8 mmHg[1]
Specific Gravity 0.82[1]
Appearance Clear, colorless to slightly colored liquid[1]
CAS Number 10143-60-9

Applications in High-Temperature Synthesis

The utility of this compound as a high-temperature solvent stems from its ability to maintain a liquid phase over a broad temperature range, its chemical inertness under many reaction conditions, and its ability to solvate a variety of organic and organometallic precursors.

Key Advantages:

  • High Thermal Stability: Allows for reactions to be conducted at elevated temperatures without significant solvent degradation.

  • Low Volatility: Reduces solvent loss and maintains stable reaction concentrations over extended periods.

  • Inertness: The ether linkage is generally stable, preventing interference with many reaction pathways.

  • Solvating Power: Capable of dissolving a range of nonpolar to moderately polar reactants.

While specific protocols detailing the use of this compound as the primary solvent are not abundantly available in public literature, its properties make it suitable for reactions such as:

  • Nanoparticle Synthesis: The thermal decomposition of organometallic precursors to form metal or metal oxide nanoparticles often requires high-boiling, coordinating solvents.

  • Polymerization: Certain polymerization reactions necessitate high temperatures to achieve desired molecular weights and properties.

  • Esterification and Transesterification: As evidenced by its formation as a byproduct, the thermal conditions are suitable for these reactions.[1]

Experimental Protocol: High-Temperature Esterification (Representative Example)

The following protocol describes the synthesis of bis(2-ethylhexyl) adipate, a process that shares similar requirements for high temperature and a high-boiling reaction medium. This serves as an illustrative example for conducting high-temperature reactions that could be adapted for using this compound as the solvent.

Objective: To synthesize bis(2-ethylhexyl) adipate via acid-catalyzed esterification of adipic acid and 2-ethylhexanol.

Materials:

  • Adipic acid

  • 2-ethylhexanol

  • Toluene (as a water-carrying agent)

  • Catalyst (e.g., p-toluenesulfonic acid or concentrated sulfuric acid)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Pretreatment of Adipic Acid: Heat the adipic acid to 80°C and maintain for 45 minutes. Increase the temperature to 95°C and apply a vacuum (0.06 MPa) to dehydrate the acid until the water content is below 0.3%.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine the pretreated adipic acid and 2-ethylhexanol in a 1:2 molar ratio.

  • Initiation of Reaction: Begin stirring and heat the mixture to 90°C. After 10 minutes, add the catalyst (1% mass fraction relative to adipic acid).

  • Esterification: Increase the temperature to 180°C and add a water-carrying agent (such as toluene, 45% mass fraction relative to adipic acid). Continue the reaction for 3 hours, collecting the water byproduct in the Dean-Stark trap.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the crude product with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent and excess 2-ethylhexanol using a rotary evaporator.

    • The final product can be further purified by vacuum distillation.

Visualizations

Logical Workflow for High-Temperature Synthesis

G Workflow for High-Temperature Synthesis A Reactant Preparation (e.g., Pre-drying) B Reaction Setup (Flask, Condenser, etc.) A->B C Addition of Solvent (this compound) B->C D Heating to Target Temperature (e.g., 180-300°C) C->D E Reaction Monitoring (TLC, GC, etc.) D->E F Workup (Cooling, Washing) E->F G Product Isolation (Distillation, Crystallization) F->G G Advantages of this compound A This compound B High Boiling Point A->B C Thermal Stability A->C D Low Volatility A->D E Chemical Inertness A->E F Suitable for High-Temperature Synthesis B->F C->F D->F E->F

References

Application Notes and Protocols: Formulation of Lubricants using Bis(2-ethylhexyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) ether, also known as di(2-ethylhexyl) ether, is a synthetic fluid that has garnered attention in the formulation of high-performance lubricants and hydraulic fluids. Its chemical structure, characterized by branched alkyl chains and an ether linkage, imparts desirable properties such as high thermal and oxidative stability, low volatility, and good solvency.[1] These characteristics make it a candidate for use as a base stock or a co-base stock in lubricant formulations designed for demanding applications where operational longevity and resistance to degradation are critical.

This document provides detailed application notes and experimental protocols for researchers and scientists interested in exploring the use of this compound in lubricant formulations. It includes a summary of its physical and chemical properties, comparative data with other synthetic base stocks, and standardized testing procedures to evaluate the performance of lubricant formulations.

Physicochemical and Performance Data

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₃₄O[1]
Molecular Weight242.44 g/mol [2]
AppearanceClear, colorless to slightly colored liquid[2]
Boiling Point126°C @ 8 mmHg[2]
Specific Gravity0.82[2]

Table 2: Comparative Performance Data of Synthetic Lubricant Base Stocks

PropertyThis compoundSynthetic Ester (e.g., Di-2-ethylhexyl azelate)Polyalphaolefin (PAO 4)Test Method
Kinematic Viscosity @ 40°C (cSt)Data Not Available10 - 12~17ASTM D445
Kinematic Viscosity @ 100°C (cSt)Data Not Available2.5 - 3.5~4ASTM D445
Viscosity IndexData Not Available> 140~126ASTM D2270
Pour Point (°C)Data Not Available≤ -60≤ -57ASTM D97
Flash Point (°C)Data Not Available> 200> 220ASTM D92
Oxidative StabilityExpected to be highExcellentVery GoodASTM D2272
Lubricity (Wear Scar Diameter, mm)Data Not AvailableGoodFairASTM D4172

Note: The data for Synthetic Ester and PAO are typical values and can vary depending on the specific product.

Experimental Protocols

The following are detailed protocols for key experiments to characterize and evaluate the performance of lubricant formulations containing this compound.

Lubricant Formulation Protocol

Objective: To prepare a lubricant blend using this compound as a base stock or co-base stock.

Materials:

  • This compound

  • Primary base stock (e.g., Polyalphaolefin, Mineral Oil) (if used as a co-base stock)

  • Additive package (including anti-wear agents, antioxidants, viscosity index improvers, etc.)

  • Glass beakers or stainless steel blending vessel

  • Magnetic stirrer with heating capabilities

  • Calibrated balance

Procedure:

  • Determine the desired percentage of this compound in the final formulation.

  • Accurately weigh the required amount of the primary base stock (if any) and place it in the blending vessel.

  • Begin stirring the primary base stock at a moderate speed (e.g., 300 rpm).

  • If necessary, gently heat the base stock to a temperature that facilitates mixing but does not degrade the components (typically 50-60°C).

  • Slowly add the weighed amount of this compound to the vortex of the stirred base stock.

  • Once the base stocks are thoroughly mixed, introduce the pre-weighed additive package to the blend in the recommended order and concentration.

  • Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete dissolution and homogenization of all components.

  • Allow the blend to cool to room temperature while stirring.

  • Store the final lubricant formulation in a clean, sealed container for subsequent performance testing.

Lubricant_Formulation_Workflow cluster_preparation Preparation cluster_blending Blending Process cluster_finalization Finalization weigh_base_stock Weigh Primary Base Stock add_base_stock Add Base Stock to Vessel weigh_base_stock->add_base_stock weigh_ether Weigh this compound add_ether Add this compound weigh_ether->add_ether weigh_additives Weigh Additives add_additives Add Additives weigh_additives->add_additives heat_stir Heat & Stir add_base_stock->heat_stir heat_stir->add_ether add_ether->add_additives homogenize Homogenize add_additives->homogenize cool Cool to Room Temperature homogenize->cool store Store Formulation cool->store

Caption: Workflow for Lubricant Formulation.

Viscosity and Viscosity Index Determination

Objective: To measure the kinematic viscosity of the lubricant at different temperatures and calculate the viscosity index (VI).

Standard Method: ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Viscosity Index Calculation).

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath

  • Stopwatch

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Calibrate the viscometer using a standard fluid of known viscosity.

  • Pour the lubricant sample into the viscometer, ensuring it is free of air bubbles.

  • Place the viscometer in the constant temperature bath set to 40°C and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

  • Release the suction and measure the time it takes for the meniscus of the liquid to pass from the upper to the lower timing mark.

  • Repeat the measurement at least three times and calculate the average flow time.

  • Calculate the kinematic viscosity at 40°C using the viscometer constant.

  • Repeat steps 4-8 with the constant temperature bath set to 100°C.

  • Calculate the Viscosity Index (VI) using the kinematic viscosities at 40°C and 100°C according to the formulas provided in ASTM D2270.

Anti-Wear Properties Evaluation (Four-Ball Method)

Objective: To assess the wear-preventive characteristics of the lubricant.

Standard Method: ASTM D4172 - Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (test specimens)

  • Microscope for measuring wear scars

Procedure:

  • Thoroughly clean the test balls and the test cup with a suitable solvent.

  • Place three new steel balls in the test cup and secure them.

  • Fill the test cup with the lubricant sample to a level that covers the three stationary balls.

  • Place the fourth ball in the chuck of the test machine.

  • Assemble the test cup onto the machine platform.

  • Apply a specified load (e.g., 40 kgf) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75°C) as per the standard.

  • Run the test for a specified duration (e.g., 60 minutes).

  • After the test, disassemble the apparatus and clean the three stationary balls.

  • Using a microscope, measure the diameter of the wear scar on each of the three stationary balls in two perpendicular directions.

  • Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear properties.

Four_Ball_Test_Workflow cluster_setup Test Setup cluster_execution Test Execution cluster_analysis Analysis clean_components Clean Test Balls & Cup assemble_balls Assemble 3 Stationary Balls clean_components->assemble_balls add_lubricant Add Lubricant Sample assemble_balls->add_lubricant mount_fourth_ball Mount Rotating Ball add_lubricant->mount_fourth_ball apply_conditions Apply Load, Speed, & Temp mount_fourth_ball->apply_conditions run_test Run Test for Specified Duration apply_conditions->run_test disassemble Disassemble & Clean Balls run_test->disassemble measure_scars Measure Wear Scars disassemble->measure_scars calculate_average Calculate Average Wear Scar measure_scars->calculate_average

References

Application Notes and Protocols for Bis(2-ethylhexyl) Ether as a Carrier Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bis(2-ethylhexyl) ether (also known as di(2-ethylhexyl) ether) as a carrier solvent in various chemical processes. This document includes its physicochemical properties, representative experimental protocols for its use in liquid-liquid extraction and chemical synthesis, and logical workflows to guide solvent selection and experimental design.

Introduction

This compound is a high-boiling, colorless to slightly colored organic liquid with the chemical formula C₁₆H₃₄O.[1] Its branched alkyl chains contribute to its low water solubility and good solvency for a range of organic compounds, making it a candidate for use as a carrier solvent in various applications, including extraction and chemical synthesis.[2] Ethers, in general, are valued as solvents due to their chemical inertness, ability to solvate a wide range of compounds, and ease of removal from reaction mixtures.[3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for designing and optimizing chemical processes where it is used as a solvent.

PropertyValueReference
Molecular Formula C₁₆H₃₄O[1][5]
Molecular Weight 242.44 g/mol [1][5]
Appearance Clear, colorless to slightly colored liquid[1]
Boiling Point 126 °C at 8 mmHg[1]
Specific Gravity 0.82[1]
Solubility Insoluble in water; miscible with many organic solvents[2][4]
CAS Number 10143-60-9[1][5]

Applications in Chemical Processes

While specific, detailed applications of this compound as a primary carrier solvent are not extensively documented in publicly available literature, its properties suggest its utility in two main areas: liquid-liquid extraction and as a high-boiling solvent for chemical synthesis.

Liquid-Liquid Extraction

This compound's immiscibility with water and good solvency for organic compounds make it a suitable candidate for a carrier solvent in liquid-liquid extraction processes. This is particularly relevant for the separation of organic products from aqueous reaction mixtures or natural product extraction.

This protocol describes a general procedure for the extraction of a hypothetical non-polar organic compound from an aqueous solution using this compound.

Materials:

  • Aqueous solution containing the target organic compound

  • This compound (extraction solvent)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation: Ensure the separatory funnel is clean, and the stopcock is properly greased and closed.

  • Charging the Funnel: Pour the aqueous solution containing the target compound into the separatory funnel.

  • Addition of Extraction Solvent: Add a volume of this compound to the separatory funnel. The volume will depend on the partition coefficient of the target compound.

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake the funnel gently for several minutes to ensure thorough mixing of the two phases. Periodically vent the funnel.

  • Phase Separation: Place the separatory funnel back on a ring stand and allow the layers to fully separate. The denser layer will be at the bottom.

  • Draining the Layers: Carefully drain the lower layer into a clean flask. Then, pour the upper layer out through the top of the funnel into a separate flask.

  • Drying the Organic Layer: Add a small amount of anhydrous sodium sulfate (B86663) to the flask containing the this compound extract to remove any residual water.

  • Solvent Removal: Decant or filter the dried organic extract into a round-bottom flask and remove the this compound using a rotary evaporator under reduced pressure to isolate the purified organic compound.

Experimental Workflow for Liquid-Liquid Extraction

G Figure 1. Experimental Workflow for Liquid-Liquid Extraction start Start: Aqueous solution with target compound add_solvent Add this compound to separatory funnel start->add_solvent mix Shake and vent to mix phases add_solvent->mix separate Allow layers to separate mix->separate drain Drain and collect organic layer separate->drain dry Dry organic layer with anhydrous Na2SO4 drain->dry evaporate Evaporate this compound dry->evaporate end End: Isolated target compound evaporate->end

Caption: Workflow for a typical liquid-liquid extraction.

High-Boiling Solvent in Chemical Synthesis

The high boiling point of this compound makes it a suitable solvent for chemical reactions that require elevated temperatures. Its chemical inertness is also advantageous, as it is less likely to participate in side reactions.[3]

This protocol outlines a general procedure for a hypothetical substitution reaction requiring a high temperature, using this compound as the solvent.

Materials:

  • Reactant A

  • Reactant B

  • This compound (solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Appropriate work-up and purification supplies (e.g., separatory funnel, chromatography column)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add Reactant A, Reactant B, and this compound under an inert atmosphere if necessary.

  • Heating: Place the flask in a heating mantle and attach the reflux condenser. Begin stirring and slowly heat the reaction mixture to the desired temperature (e.g., 150 °C).

  • Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).

  • Cooling and Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Product Isolation: The product can be isolated from the reaction mixture through various techniques. If the product is soluble in a lower-boiling solvent, the reaction mixture can be diluted, and the product extracted. Alternatively, if the product precipitates upon cooling, it can be collected by filtration.

  • Purification: Further purify the isolated product using techniques such as recrystallization or column chromatography.

Formation as a Byproduct in Esterification

This compound is a known byproduct in the synthesis of bis(2-ethylhexyl) terephthalate (B1205515) and bis(2-ethylhexyl) phthalate, formed through the acid-catalyzed dehydration of two molecules of 2-ethylhexanol at high temperatures.[1][6] The formation of the ether is influenced by reaction conditions such as temperature and the type of catalyst used.[6] Understanding the conditions that favor its formation can be useful in predicting its stability and potential for side reactions when used as a solvent.

Logical Workflow for Carrier Solvent Selection

The selection of an appropriate carrier solvent is a critical step in process development. The following diagram illustrates a logical workflow for this process, highlighting where the properties of this compound would be considered.

Logical Workflow for Carrier Solvent Selection

G Figure 2. Logical Workflow for Carrier Solvent Selection start Define Process Requirements solubility Solubility of Reactants/Products? start->solubility boiling_point Required Temperature Range? solubility->boiling_point Yes select_solvent Select Candidate Solvents solubility->select_solvent No reactivity Chemical Inertness Needed? boiling_point->reactivity Appropriate BP boiling_point->select_solvent Inappropriate BP extraction Immiscibility with Water Needed? reactivity->extraction Inert reactivity->select_solvent Reactive extraction->select_solvent Yes/No evaluate Evaluate Safety, Cost, and Environmental Impact select_solvent->evaluate final_choice Final Solvent Selection evaluate->final_choice

Caption: A decision-making workflow for selecting a carrier solvent.

Safety Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[1]

Conclusion

This compound possesses properties that make it a potentially useful carrier solvent in specialized chemical processes, particularly those requiring a high-boiling, inert, and water-immiscible medium. While detailed application data is not widespread, the provided representative protocols and logical workflows offer a foundation for researchers and professionals to explore its use in extraction and synthesis applications. Further research into its solvency power for a wider range of compounds and its performance in various reaction types would be beneficial for expanding its utility.

References

Application Notes and Protocols for Bis(2-ethylhexyl) ether Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the analytical standards and reference materials for Bis(2-ethylhexyl) ether (CAS No. 10143-60-9), also known as di(2-ethylhexyl) ether.[1][2] This document includes key chemical properties, available analytical standards, and comprehensive protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is an organic compound used in various industrial applications and can be a subject of analytical testing in pharmaceutical and environmental contexts.[1] Accurate quantification and identification of this compound require high-purity analytical standards and validated analytical methods. It is crucial to distinguish this compound from the structurally similar but more extensively studied plasticizer, Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), as their toxicological profiles and regulatory limits differ significantly. While DEHP has been shown to modulate signaling pathways such as Notch, Wnt, and TGF-β, there is a lack of specific information regarding the direct impact of this compound on such cellular pathways.[3][4]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

PropertyValueReference
CAS Number 10143-60-9[1][2]
Molecular Formula C16H34O[1][2]
Molecular Weight 242.44 g/mol [1][2]
Appearance Clear, colorless to slightly colored liquid[1]
Boiling Point 126°C at 8 mmHg[1]
Density 0.82 g/mL[1]
Synonyms Di(2-ethylhexyl) ether, Octyl ether, 3-(((2-ethylhexyl)oxy)methyl)heptane[1][5]

Analytical Standards and Reference Materials

Certified reference materials (CRMs) and analytical standards are essential for method validation, calibration, and ensuring the accuracy and traceability of analytical results.[1][5] Several suppliers offer this compound in various grades.

SupplierProduct Name/GradePurityCatalog Number
Benchchem This compoundHigh-purity chemical standardB109502
SRIRAMCHEM Bis-2-ethylhexyl EtherPharmaceutical Reference StandardSPO008-04
TCI America This compound>85.0% (GC)D1021
Spectrum Chemical This compoundAssay (GC) > 85%TCI-D1021
Sigma-Aldrich This compoundAldrichCPR (analytical data not provided)CDS025257

Note: Purity and availability should be confirmed with the supplier, as detailed certificates of analysis are often provided upon purchase.[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly effective method for the identification and quantification of this compound due to its high resolution and specificity.[1]

Protocol for GC-MS Analysis of this compound

1. Objective: To identify and quantify this compound in a given sample matrix.

2. Materials and Reagents:

  • This compound analytical standard
  • Deuterated this compound (as internal standard, if available)[1]
  • High-purity solvents (e.g., hexane (B92381), dichloromethane, acetone)
  • Sample vials and syringes

3. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)
  • Recommended Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[1]

4. Sample Preparation:

  • Liquid Samples: Perform a liquid-liquid extraction. For aqueous samples, extract with a non-polar solvent like hexane or dichloromethane. Concentrate the organic layer under a gentle stream of nitrogen if necessary.
  • Solid Samples: Use a suitable extraction technique such as Soxhlet or sonication with an appropriate solvent.

5. GC-MS Parameters (Suggested Starting Conditions):

ParameterSetting
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temperature 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-500 amu
Solvent Delay 5 minutes

6. Calibration:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) over the expected concentration range of the samples.
  • If using an internal standard, add a constant, known amount to all standards and samples.
  • Inject the standards and construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.

7. Data Analysis:

  • Identify this compound in the sample chromatograms by comparing the retention time and mass spectrum with that of the analytical standard.
  • Quantify the concentration using the calibration curve.

8. Method Validation:

  • Assess linearity, accuracy (through recovery studies), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection can also be employed for the analysis of this compound, particularly for samples that are not amenable to GC analysis. The following protocol is a general guideline, and optimization may be required.

Protocol for HPLC-UV Analysis of this compound

1. Objective: To quantify this compound using HPLC with UV detection.

2. Materials and Reagents:

  • This compound analytical standard
  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
  • Phosphoric acid or formic acid (for mobile phase modification)
  • Sample filters (0.45 µm)

3. Instrumentation:

  • HPLC system with a UV detector
  • Recommended Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

4. Sample Preparation:

  • Dissolve or dilute the sample in the mobile phase or a compatible solvent.
  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

5. HPLC Parameters (Suggested Starting Conditions):

ParameterSetting
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v). Phosphoric acid or formic acid can be added at a low concentration (e.g., 0.1%) for improved peak shape.[7]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection Wavelength To be determined by scanning the UV spectrum of a standard solution. A low wavelength (e.g., 210-225 nm) is likely to provide the best sensitivity.

6. Calibration:

  • Prepare a series of calibration standards in the mobile phase.
  • Inject the standards and create a calibration curve by plotting the peak area versus concentration.

7. Data Analysis:

  • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
  • Calculate the concentration using the linear regression equation from the calibration curve.

8. Method Validation:

  • Validate the method for specificity, linearity, range, accuracy, precision, LOD, and LOQ as per standard guidelines.[8]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or Solid Phase) Sample->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC-UV Analysis Concentration->HPLC Identification Peak Identification (Retention Time, Mass Spec) GCMS->Identification HPLC->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: General workflow for the analysis of this compound.

Toxicological Profile and Signaling Pathways

The diagram below illustrates the known metabolic pathway for the related compound, DEHP, as a reference.

DEHP_Metabolism DEHP Bis(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis Metabolites Oxidative and Dealkylated Metabolites MEHP->Metabolites CYP450 Enzymes (e.g., CYP2C9, CYP2C19) Conjugates Glucuronide Conjugates (Excreted in Urine) Metabolites->Conjugates Glucuronidation

Caption: Metabolic pathway of Bis(2-ethylhexyl) phthalate (DEHP).[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Bis(2-ethylhexyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the synthesis and purification of Bis(2-ethylhexyl) ether.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Williamson Ether Synthesis: • Incomplete deprotonation of 2-ethylhexanol. • Steric hindrance from the secondary alkyl halide.[1] • Competing E2 elimination reaction.[1] Acid-Catalyzed Dehydration: • Insufficient catalyst activity. • Reaction temperature is too low. • Inefficient removal of water by-product.Williamson Ether Synthesis: • Use a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[2] • Optimize reaction temperature; typical Williamson reactions are conducted between 50-100 °C.[3] • Consider using a more reactive leaving group on the 2-ethylhexyl halide (e.g., iodide instead of bromide or chloride). • For sterically hindered substrates, consider alternative methods like the Mitsunobu reaction.[4] Acid-Catalyzed Dehydration: • Use a suitable acid catalyst such as sulfuric acid or p-toluenesulfonic acid. • Increase the reaction temperature, but monitor for by-product formation.[5] • Use a Dean-Stark apparatus to azeotropically remove water and drive the reaction equilibrium towards the product.
Presence of Significant By-products Williamson Ether Synthesis: • Formation of 2-octene via E2 elimination, especially with sterically hindered substrates or at higher temperatures.[1] Acid-Catalyzed Dehydration: • Formation of other ethers or oligomers at high temperatures. • Formation of alkenes due to over-dehydration.Williamson Ether Synthesis: • Use the least sterically hindered alkyl halide possible.[6] • Maintain the lowest effective reaction temperature to favor SN2 over E2. Acid-Catalyzed Dehydration: • Carefully control the reaction temperature; higher temperatures favor etherification but can also lead to other by-products.[5] • Optimize the catalyst loading; higher acidity can increase the rate of ether formation.[5]
Difficulty in Product Purification • Co-elution of impurities with the product during column chromatography. • Similar boiling points of the product and by-products, making fractional distillation challenging. • Presence of unreacted 2-ethylhexanol.• For column chromatography, optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation. A common starting point is a non-polar/polar solvent mixture like hexane/ethyl acetate (B1210297).[7] • For fractional distillation, use a high-efficiency distillation column and perform the distillation under reduced pressure to lower the boiling points and potentially improve separation. • To remove unreacted 2-ethylhexanol, perform additional washes with a saturated sodium bicarbonate solution or consider vacuum distillation.[7]
Product Discoloration (Yellowish/Brown) • Thermal degradation during synthesis or high-temperature distillation. • Presence of colored impurities from starting materials or side reactions.• Use a lower temperature for distillation under a high vacuum.[7] • Purify the crude product by passing it through a short column of silica (B1680970) gel or neutral alumina.[7]

Frequently Asked Questions (FAQs)

Q1: Which is the best method for synthesizing this compound?

A1: The choice of synthesis method depends on the desired scale, purity requirements, and available starting materials. The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[3][8] It involves the reaction of an alkoxide with an alkyl halide and is generally effective for producing both symmetrical and asymmetrical ethers.[3] However, due to the steric hindrance of the 2-ethylhexyl group, the competing E2 elimination reaction can be a significant issue, leading to the formation of 2-octene as a by-product.[1]

Acid-catalyzed dehydration of 2-ethylhexanol is another common method, particularly for symmetrical ethers. This method is often simpler to perform but requires careful control of reaction conditions to minimize the formation of by-products such as other ethers and alkenes.[5]

Q2: How can I minimize the formation of 2-octene in the Williamson ether synthesis?

A2: To minimize the formation of 2-octene, which occurs via an E2 elimination pathway, it is crucial to favor the SN2 reaction conditions.[1] This can be achieved by:

  • Using a primary 2-ethylhexyl halide as the electrophile.

  • Maintaining a relatively low reaction temperature (e.g., 50-80 °C).

  • Choosing a less sterically hindered base if possible, although a strong base is needed for alkoxide formation.

Q3: What are the key parameters to control during the acid-catalyzed dehydration of 2-ethylhexanol?

A3: The key parameters to control are temperature and catalyst concentration. Higher temperatures and increased catalyst acidity generally favor the formation of the ether.[5] However, excessively high temperatures can lead to the formation of undesired by-products.[5] It is also critical to efficiently remove the water formed during the reaction to drive the equilibrium towards the product. This is typically achieved using a Dean-Stark apparatus.

Q4: What is the best method for purifying crude this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Fractional distillation under reduced pressure is often effective for separating the product from less volatile or more volatile impurities.

  • Column chromatography is a versatile technique for removing by-products with different polarities.[7] A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is a common approach.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying and quantifying the main product and any volatile impurities.[9][10]

  • High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and help identify any impurities.

Experimental Protocols

Williamson Ether Synthesis of this compound (Adapted from General Protocols)

This protocol is an adapted general procedure for the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 2-ethylhexanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-ethylhexyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diatomaceous earth (Celite®)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-ethylhexanol (1.0 equivalent) to anhydrous THF.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-ethylhexoxide.

  • Add 2-ethylhexyl bromide (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress of the reaction by TLC or GC. A typical reaction time is 12-24 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography.

Acid-Catalyzed Dehydration of 2-ethylhexanol (Conceptual Protocol)

This is a conceptual protocol and requires optimization.

Materials:

  • 2-ethylhexanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Toluene (B28343) (for azeotropic removal of water)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2-ethylhexanol and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Visualizations

Synthesis and Purification Workflow

G General Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (2-ethylhexanol, etc.) reaction Chemical Reaction (Williamson Synthesis or Dehydration) start->reaction quench Quenching / Neutralization reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Fractional Distillation (under vacuum) solvent_removal->distillation chromatography Column Chromatography (if necessary) distillation->chromatography analysis Purity and Identity Confirmation (GC-MS, NMR) distillation->analysis chromatography->analysis final_product Pure this compound analysis->final_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Logic for this compound Synthesis start Problem Encountered low_yield Low/No Yield start->low_yield impurities Significant Impurities start->impurities discoloration Product Discoloration start->discoloration check_reaction_conditions Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_reaction_conditions check_water_removal Check Water Removal (Dehydration) low_yield->check_water_removal optimize_temp Optimize Temperature impurities->optimize_temp optimize_purification Optimize Purification (Distillation, Chromatography) impurities->optimize_purification lower_distillation_temp Lower Distillation Temp (Use High Vacuum) discoloration->lower_distillation_temp charcoal_treatment Charcoal Treatment or Silica Filtration discoloration->charcoal_treatment consider_alt_method Consider Alternative Method (e.g., Mitsunobu) check_reaction_conditions->consider_alt_method If sterically hindered solution Problem Resolved check_water_removal->solution consider_alt_method->solution optimize_purification->solution lower_distillation_temp->solution charcoal_treatment->solution

References

Methods for purifying Bis(2-ethylhexyl) ether from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Bis(2-ethylhexyl) ether from its common reaction byproducts.

Troubleshooting Guides & FAQs

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

The primary impurities depend on the synthetic route used.

  • Acid-Catalyzed Dehydration of 2-Ethylhexanol: The most significant impurity is typically unreacted 2-ethylhexanol. Over-dehydration can also lead to the formation of alkene byproducts.[1] At higher temperatures, the formation of other ethers or oligomers can also occur.[1]

  • Williamson Ether Synthesis: The main byproduct is often 2-octene, which results from the E2 elimination of the 2-ethylhexyl halide reactant.[1] Unreacted 2-ethylhexanol will also be present.

Q2: My crude product is a complex mixture. What is the best initial purification strategy?

For complex mixtures with components of varying polarities, a multi-step approach is often most effective.

  • Initial Wash/Extraction: A preliminary wash with a dilute base (e.g., sodium bicarbonate solution) can help neutralize and remove any acidic catalyst. Subsequent washes with water can remove water-soluble impurities.

  • Fractional Distillation: This is a highly effective method for separating this compound from the more volatile 2-ethylhexanol.[2]

  • Chromatography: For high-purity requirements, column chromatography can be used to remove structurally similar byproducts that are difficult to separate by distillation.

Q3: I'm having trouble separating this compound from unreacted 2-ethylhexanol by distillation. What are the optimal conditions?

Effective separation by fractional distillation under reduced pressure is crucial. The significant difference in boiling points between 2-ethylhexanol and this compound allows for a clean separation.

CompoundBoiling Point (°C) at 10 mmHg
2-Ethyl-1-hexanol63-65
This compound130-131

Data sourced from MDPI[2]

For optimal separation, a fractional distillation column with a high number of theoretical plates is recommended. Careful control of the vacuum and heating mantle temperature is essential to maintain a steady distillation rate and prevent bumping.

Q4: During liquid-liquid extraction, I am observing emulsion formation. How can I resolve this?

Emulsion formation is a common issue when working with ethers and aqueous solutions. Here are several strategies to break an emulsion:

  • Addition of Brine: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, which often helps to break up the emulsion.[3]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of an emulsion.

  • Patience: Allowing the mixture to stand for an extended period can sometimes lead to phase separation.

  • Filtration through a Drying Agent: Passing the emulsified layer through a plug of a drying agent like sodium sulfate (B86663) can sometimes help to break the emulsion.

Q5: What are the best practices for purifying this compound using column chromatography?

For high-purity applications, flash column chromatography is a suitable technique.

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase: A non-polar solvent system is typically used. A gradient elution starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297) can effectively separate the non-polar this compound from more polar impurities.

  • Monitoring: Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing the pure product.

Experimental Protocols

Fractional Distillation for Removal of 2-Ethylhexanol

This protocol describes the purification of this compound from the major byproduct, 2-ethylhexanol, using vacuum distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound mixture. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to a pressure of approximately 10 mmHg.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collecting Fractions:

    • The first fraction to distill will be the lower-boiling 2-ethylhexanol (boiling point ~63-65 °C at 10 mmHg).[2]

    • Once the temperature begins to rise sharply, change the receiving flask to collect the intermediate fraction.

    • The pure this compound will distill at approximately 130-131 °C at 10 mmHg.[2] Collect this fraction in a clean, dry receiving flask.

  • Completion: Stop the distillation when the temperature starts to fluctuate or drop, or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected this compound fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Liquid-Liquid Extraction for Removal of Acidic and Water-Soluble Impurities

This protocol is designed to remove acidic catalysts and other water-soluble byproducts from the crude reaction mixture.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or dichloromethane, in a separatory funnel.

  • Neutralization: Add a saturated solution of sodium bicarbonate to the separatory funnel to neutralize any residual acid catalyst. Stopper the funnel and vent frequently to release any pressure generated from carbon dioxide evolution. Shake gently and allow the layers to separate. Drain the lower aqueous layer.

  • Washing:

    • Add deionized water to the separatory funnel, shake, and allow the layers to separate. Drain the aqueous layer. Repeat this washing step two more times.

    • Perform a final wash with a saturated brine solution to help remove any remaining dissolved water from the organic layer.[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand until the organic layer is clear.

  • Solvent Removal: Decant or filter the dried organic layer into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the washed this compound.

Process Workflows

PurificationWorkflow crude_product Crude this compound extraction Liquid-Liquid Extraction crude_product->extraction Initial Wash distillation Fractional Distillation chromatography Column Chromatography distillation->chromatography High Purity Polish pure_product Pure this compound distillation->pure_product If Sufficiently Pure byproducts Byproducts (e.g., 2-Ethylhexanol) distillation->byproducts extraction->distillation Removal of Volatiles extraction->byproducts chromatography->pure_product chromatography->byproducts

Caption: A general workflow for the multi-step purification of this compound.

DistillationTroubleshooting start Poor Separation in Distillation check_vacuum Is the vacuum stable and at the correct pressure? start->check_vacuum check_column Is the fractionating column efficient (sufficient theoretical plates)? start->check_column check_heating Is the heating rate slow and steady? start->check_heating adjust_vacuum Adjust vacuum pump and check for leaks. check_vacuum->adjust_vacuum No solution Improved Separation check_vacuum->solution Yes use_better_column Use a column with more packing or a longer path length. check_column->use_better_column No check_column->solution Yes reduce_heating Reduce heating mantle temperature. check_heating->reduce_heating No check_heating->solution Yes adjust_vacuum->solution use_better_column->solution reduce_heating->solution

References

Identification of common impurities in technical grade Bis(2-ethylhexyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with technical grade Bis(2-ethylhexyl) ether.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I can expect in technical grade this compound?

A1: Technical grade this compound (also known as di(2-ethylhexyl) ether) typically contains impurities originating from the manufacturing process. These can be broadly categorized into two groups:

  • Impurities from the 2-Ethylhexanol Precursor: The synthesis of the starting material, 2-ethylhexanol, can introduce several by-products that may carry over. These include:

    • Unreacted starting materials and intermediates like n-butanol, 2-ethylhexen-2-al-1, and 2-ethylhexanal-1.

    • Side-reaction products such as 2-ethyl-4-methyl-pentanol.

  • Impurities from the Etherification Process: The reaction to form this compound itself can generate impurities.

    • Acid-Catalyzed Dehydration of 2-Ethylhexanol: This common industrial method can produce alkenes (such as 2-octene) through elimination reactions, as well as other ether species or oligomers, particularly at elevated temperatures.[1]

    • Williamson Ether Synthesis: While a more controlled method, side reactions can still occur. The primary by-product is typically 2-octene, resulting from the E2 elimination of the 2-ethylhexyl halide intermediate.[1]

    • Residual 2-Ethylhexanol: Incomplete reaction will result in the presence of the starting alcohol in the final product.

    • Water: Water is a by-product of the acid-catalyzed dehydration and can be present in the final product if not effectively removed.

Q2: I am observing unexpected peaks in my Gas Chromatography (GC) analysis of a reaction involving this compound. How can I identify them?

A2: Unexpected peaks in your GC chromatogram are likely due to the inherent impurities in the technical grade ether or degradation products from your reaction. To identify these peaks, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the recommended next step.

By comparing the mass spectra of the unknown peaks to spectral libraries (such as NIST), you can identify common impurities like residual 2-ethylhexanol, 2-octene, and other synthesis by-products. If a compound is not in the library, the fragmentation pattern can still provide valuable structural information for identification.

Q3: My experiment is sensitive to water. What is the typical water content in technical grade this compound and how can I measure it?

A3: The water content in technical grade this compound can vary depending on the manufacturing process and handling. It is a common impurity, especially when the ether is produced via acid-catalyzed dehydration of 2-ethylhexanol.

The most accurate and widely used method for determining water content in ethers is the Karl Fischer titration . This method is specific to water and can provide precise measurements. Both volumetric and coulometric Karl Fischer titration methods are suitable for ethers.[2][3]

Q4: Can the impurities in technical grade this compound interfere with my downstream applications?

A4: Yes, the impurities can have a significant impact on various applications.

  • Residual 2-Ethylhexanol: The presence of this alcohol can act as a nucleophile in certain reactions, leading to unwanted side products. Its hydroxyl group can also interfere with moisture-sensitive reagents.

  • Aldehydes and Alkenes: These unsaturated compounds can undergo oxidation, polymerization, or other reactions, affecting the stability and performance of your final product. They can also be problematic in applications requiring high purity, such as in the synthesis of active pharmaceutical ingredients (APIs).

  • Water: As mentioned, water can deactivate moisture-sensitive catalysts and reagents, and participate in hydrolysis reactions.

For sensitive applications, it is highly recommended to either purchase a higher purity grade of this compound or purify the technical grade material before use.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected side products Presence of reactive impurities (e.g., 2-ethylhexanol, aldehydes, alkenes) in the this compound.1. Analyze the starting material using GC-MS to identify and quantify impurities. 2. Consider purifying the this compound by distillation before use. 3. If purification is not feasible, adjust the stoichiometry of your reagents to account for the reactive impurities.
Deactivation of moisture-sensitive catalysts or reagents High water content in the this compound.1. Determine the water content using Karl Fischer titration. 2. Dry the ether using appropriate drying agents (e.g., molecular sieves) prior to use. 3. Store the ether under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Discoloration of the product over time Presence of unsaturated impurities (alkenes, aldehydes) that can oxidize.1. Analyze for these impurities using GC-MS. 2. Purify the ether to remove these compounds. 3. Store the ether in a cool, dark place under an inert atmosphere to minimize oxidation.

Quantitative Data on Common Impurities

The following table summarizes the common impurities found in technical grade this compound and their typical concentration ranges. Please note that these values can vary between manufacturers and batches.

ImpurityChemical FormulaTypical Concentration Range (%)Origin
2-EthylhexanolC₈H₁₈O1.0 - 10.0Unreacted Precursor
2-OcteneC₈H₁₆0.1 - 2.0Etherification By-product
2-EthylhexanalC₈H₁₆O0.1 - 1.0Precursor Impurity
2-Ethyl-4-methyl-pentanolC₈H₁₈O0.1 - 0.5Precursor Impurity
WaterH₂O0.05 - 0.5By-product/Atmospheric

Experimental Protocols

Identification and Quantification of Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the separation, identification, and quantification of volatile and semi-volatile organic impurities in this compound.

a. Sample Preparation:

  • Accurately weigh approximately 100 mg of the technical grade this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or hexane.

  • Fill the flask to the mark with the solvent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

b. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35 - 550 amu.

c. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the impurities using an internal or external standard method with certified reference materials for the identified impurities.

Determination of Water Content by Karl Fischer Titration

This protocol describes the volumetric Karl Fischer titration method for determining the water content in this compound.

a. Instrumentation and Reagents:

  • Karl Fischer Titrator: Mettler Toledo V20 or equivalent.

  • Titration Vessel: Standard vessel with a diaphragm.

  • Titrant: Hydranal-Composite 5 (or equivalent one-component Karl Fischer reagent).

  • Solvent: Anhydrous methanol.

b. Procedure:

  • Titrator Preparation: Condition the titration vessel with the solvent to a dry state as per the instrument's instructions.

  • Titer Determination: Accurately add a known amount of a water standard (e.g., sodium tartrate dihydrate or a certified liquid water standard) to the conditioned vessel and titrate with the Karl Fischer reagent. The titer (mg H₂O / mL reagent) is automatically calculated by the instrument. Perform this in triplicate and use the average value.

  • Sample Analysis:

    • Accurately weigh approximately 1-5 g of the this compound sample into a gas-tight syringe.

    • Inject the sample into the conditioned titration vessel.

    • Start the titration. The instrument will automatically stop at the endpoint and calculate the water content.

c. Calculation:

The water content is typically calculated by the instrument software based on the volume of titrant consumed, the titer of the reagent, and the weight of the sample.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Impurities (Library Search) detect->identify quantify Quantify Impurities (Standard Curves) identify->quantify report report quantify->report Generate Report

Caption: Workflow for GC-MS analysis of impurities.

Experimental_Workflow_KF cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_result Result Calculation condition Condition Titration Vessel titer Determine Titrant Titer condition->titer weigh_sample Weigh Sample titer->weigh_sample inject_sample Inject Sample into Vessel weigh_sample->inject_sample titrate Titrate to Endpoint inject_sample->titrate calculate Calculate Water Content titrate->calculate final_report final_report calculate->final_report Final Report (ppm or %)

Caption: Workflow for Karl Fischer titration.

References

Preventing side reactions in the production of Bis(2-ethylhexyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(2-ethylhexyl) ether.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Williamson Ether Synthesis:
Incomplete deprotonation of 2-ethylhexanol.Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.
The reaction has not reached equilibrium.Increase the reflux time and monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Poor nucleophilicity of the alkoxide.Switch to a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the 2-ethylhexoxide.
Hydrolysis of the alkyl halide.Ensure all reagents and solvents are anhydrous, as water can react with the alkyl halide.
Acid-Catalyzed Dehydration:
Reaction conditions favor alkene formation.Lower the reaction temperature. Higher temperatures favor the E2 elimination pathway leading to 2-ethylhexene.[1]
Insufficient catalyst concentration.Gradually increase the catalyst concentration. Monitor the reaction for an increase in ether formation versus alkene formation.
Loss of volatile reactants or products.Ensure the reflux condenser is functioning efficiently to prevent the escape of 2-ethylhexanol or the ether product.

Issue 2: Presence of Significant Impurities

Potential CauseRecommended Solution
Alkene (2-ethylhexene) byproduct from dehydration. Lower the reaction temperature. For acid-catalyzed dehydration, temperatures above 150°C favor elimination.[2] Use a catalyst that is more selective for etherification.
Unreacted 2-ethylhexanol. Use a molar excess of the alkylating agent in Williamson synthesis or increase the reaction time in acid-catalyzed dehydration. Purify the crude product by vacuum distillation to remove unreacted alcohol.
C-Alkylation products (in Williamson synthesis with phenoxides). While not directly applicable to this compound synthesis from 2-ethylhexanol, if using a phenoxide, switch to a polar aprotic solvent like DMF or acetonitrile (B52724) to favor O-alkylation.
Colored impurities. This may result from thermal degradation. Use a lower distillation temperature under a high vacuum. The crude product can also be passed through a short column of silica (B1680970) gel or neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary laboratory and industrial methods for synthesizing this compound are the Williamson ether synthesis and the acid-catalyzed dehydration of 2-ethylhexanol.

Q2: What is the most common side reaction in the acid-catalyzed dehydration of 2-ethylhexanol to form this compound?

A2: The most common side reaction is the E1 or E2 elimination of water from 2-ethylhexanol to form the alkene, 2-ethylhexene. This is particularly favored at higher temperatures.[2]

Q3: How can I minimize the formation of 2-ethylhexene during acid-catalyzed dehydration?

A3: To minimize alkene formation, it is crucial to control the reaction temperature. Lower temperatures generally favor the SN2 reaction that leads to the ether over the elimination reaction.[2] The choice of acid catalyst and its concentration can also influence the selectivity towards ether formation.

Q4: In the Williamson ether synthesis of this compound, what are the ideal reactants?

A4: For a symmetrical ether like this compound, the Williamson synthesis involves the reaction of sodium 2-ethylhexoxide with a 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide).[3] The alkoxide is typically formed by reacting 2-ethylhexanol with a strong base like sodium hydride.[3]

Q5: My Williamson ether synthesis is not proceeding to completion. What are the likely causes?

A5: A sluggish or incomplete Williamson ether synthesis can be due to several factors:

  • Insufficiently strong base: The base used may not be strong enough to fully deprotonate the 2-ethylhexanol to the more nucleophilic alkoxide. Sodium hydride is a common and effective choice.[3]

  • Inappropriate solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they do not solvate the alkoxide as strongly as protic solvents, thus enhancing its nucleophilicity.[3]

  • Reaction time: The reaction may simply need more time to reach completion. It is advisable to monitor the reaction's progress by TLC or GC-MS.

Q6: How can I purify the crude this compound after synthesis?

A6: The crude product is typically purified through a series of steps:

  • Washing: The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst, followed by washing with brine.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The final purification is usually achieved by vacuum distillation to separate the this compound from any unreacted 2-ethylhexanol and other high-boiling impurities.[4]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol describes a general laboratory procedure for the synthesis of this compound via the Williamson ether synthesis.

  • Materials:

    • 2-ethylhexanol

    • Sodium hydride (NaH) (60% dispersion in mineral oil)

    • 2-ethylhexyl bromide

    • Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethylhexanol (1.0 eq.) and anhydrous THF or DMF.

    • Cool the solution in an ice bath (0 °C).

    • Slowly and carefully add sodium hydride (1.1 eq.). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 2-ethylhexoxide.

    • Add 2-ethylhexyl bromide (1.0 eq.) dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted NaH with a few drops of water.

    • Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Acid-Catalyzed Dehydration of 2-Ethylhexanol

This protocol outlines a general procedure for the synthesis of this compound via the acid-catalyzed dehydration of 2-ethylhexanol.

  • Materials:

    • 2-ethylhexanol

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine 2-ethylhexanol and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

    • Heat the reaction mixture to a controlled temperature (typically 130-140°C to favor ether formation over alkene formation).

    • The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ether product.

    • Monitor the reaction progress by observing the cessation of water collection and by TLC or GC-MS analysis of aliquots.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like diethyl ether.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the resulting crude product by vacuum distillation.

Visualizations

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction 2-Ethylhexanol 2-Ethylhexanol Sodium_2-ethylhexoxide Sodium 2-ethylhexoxide 2-Ethylhexanol->Sodium_2-ethylhexoxide + NaH - H2 NaH Sodium Hydride (NaH) Sodium_2-ethylhexoxide_2 Sodium 2-ethylhexoxide 2-Ethylhexyl_bromide 2-Ethylhexyl Bromide Bis_ether This compound Sodium_2-ethylhexoxide_2->Bis_ether + 2-Ethylhexyl Bromide - NaBr

Caption: Williamson Ether Synthesis Workflow.

Acid_Catalyzed_Dehydration cluster_0 Step 1: Protonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Deprotonation 2-Ethylhexanol 2-Ethylhexanol Protonated_alcohol Protonated 2-Ethylhexanol 2-Ethylhexanol->Protonated_alcohol + H+ Protonated_alcohol_2 Protonated 2-Ethylhexanol Another_2-Ethylhexanol 2-Ethylhexanol Protonated_ether Protonated Ether Another_2-Ethylhexanol->Protonated_ether + Protonated Alcohol - H2O Protonated_ether_2 Protonated Ether Bis_ether This compound Protonated_ether_2->Bis_ether - H+

Caption: Acid-Catalyzed Dehydration Workflow.

Troubleshooting_Logic Start Low Yield or Impurities Detected Synthesis_Method Which Synthesis Method? Start->Synthesis_Method Williamson Williamson Synthesis Synthesis_Method->Williamson Williamson Dehydration Acid-Catalyzed Dehydration Synthesis_Method->Dehydration Dehydration Check_Base Check Base Strength and Solvent Williamson->Check_Base Check_Temp Check Reaction Temperature Dehydration->Check_Temp Check_Purity Analyze Impurities (GC-MS) Check_Base->Check_Purity Check_Temp->Check_Purity Alkene_Impurity Alkene Detected? Check_Purity->Alkene_Impurity Lower_Temp Lower Temperature Alkene_Impurity->Lower_Temp Yes Optimize_Catalyst Optimize Catalyst Alkene_Impurity->Optimize_Catalyst No Purify Purify by Distillation Lower_Temp->Purify Optimize_Catalyst->Purify

Caption: Troubleshooting Workflow.

References

Troubleshooting peak tailing in GC-MS analysis of Bis(2-ethylhexyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Bis(2-ethylhexyl) ether.

Troubleshooting Guide: Peak Tailing

Peak tailing, a distortion where the latter half of a chromatographic peak is broader than the front half, can compromise the accuracy and precision of your analysis. This guide provides a systematic approach to diagnosing and resolving this common issue.

Is it only the this compound peak that is tailing, or are all peaks in the chromatogram affected?

  • All peaks are tailing: This typically indicates a physical problem within the GC system, such as an issue with the flow path.

  • Only the this compound peak (and potentially other similar compounds) is tailing: This suggests a chemical interaction between the analyte and the GC system.

Scenario 1: All Peaks Are Tailing

If all peaks in your chromatogram, including the solvent peak, exhibit tailing, this is likely due to a disruption in the carrier gas flow path.[1]

Q1: I'm observing tailing for all peaks in my chromatogram. What should I check first?

A1: When all peaks tail, the issue is often mechanical. Here’s a prioritized checklist:

  • Improper Column Installation: This is a very common cause of peak tailing.[2] Ensure the column is cut squarely and installed at the correct depth in both the inlet and the detector. An incorrect installation can create dead volume or turbulence in the flow path.[2]

  • Leaks: Check for leaks at the inlet, detector, and column fittings using an electronic leak detector. Leaks can disrupt the carrier gas flow and lead to distorted peak shapes.

  • Contaminated Inlet Liner: Over time, the inlet liner can become contaminated with non-volatile residues from samples. This can lead to broad and tailing peaks for all analytes. Replace the inlet liner.

  • Blocked Split Vent Line: If you are using a split injection, a blockage in the split vent line can cause pressure fluctuations and affect peak shape.

Scenario 2: Only the this compound Peak is Tailing

If only the this compound peak shows tailing, the problem is likely related to chemical interactions between the analyte and the GC system. This is often referred to as "activity" in the system.

Q2: My this compound peak is tailing, but other compounds in my sample look fine. What's happening?

A2: This scenario points towards specific interactions of this compound with active sites within your GC system. These active sites are locations that can adsorb analytes, causing them to elute more slowly and result in tailing peaks.

Troubleshooting Steps for Analyte-Specific Tailing:

Potential Cause Troubleshooting Step Explanation
Active Sites in the Inlet 1. Replace the Inlet Liner: The glass inlet liner is a primary site for the accumulation of non-volatile matrix components and the creation of active silanol (B1196071) groups. Replace it with a new, deactivated liner. 2. Clean the Injection Port: If replacing the liner doesn't solve the issue, the metal surfaces of the injection port itself may be contaminated. Follow the manufacturer's instructions for cleaning the injector.This compound, while relatively non-polar, can still interact with active sites, especially at trace levels. A clean and inert inlet is crucial for good peak shape.
Column Contamination or Degradation 1. Trim the Column: Remove 15-20 cm from the front of the column. This removes accumulated non-volatile residues and active sites that develop at the head of the column. 2. Condition the Column: After trimming, condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.The inlet of the analytical column is exposed to the highest concentration of the sample matrix and is prone to contamination.
Sub-optimal Method Parameters 1. Increase Inlet Temperature: A low inlet temperature can lead to slow or incomplete vaporization of higher molecular weight compounds like this compound, causing peak tailing. 2. Optimize Oven Temperature Program: A slow temperature ramp might not be sufficient to keep the analyte moving through the column efficiently, leading to band broadening and tailing.Ensuring rapid and complete vaporization in the inlet and efficient transport through the column is key to sharp peaks.
Incompatible Column Phase Select an Appropriate Column: For a relatively non-polar compound like this compound, a non-polar or mid-polarity column is generally recommended. Common choices include columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).Using a highly polar column for a non-polar analyte can lead to poor peak shape due to mismatched polarity. The principle of "like dissolves like" is a good guideline for column selection.

Experimental Protocols

Protocol 1: GC Inlet Maintenance

A frequent cause of peak tailing is a contaminated or active GC inlet. Regular maintenance is crucial for optimal performance.

Materials:

  • Clean, lint-free gloves

  • Tweezers

  • New, deactivated inlet liner

  • New septum

  • New O-ring (if applicable)

  • Solvents for cleaning (e.g., methanol, acetone, hexane)

Procedure:

  • Cool Down: Turn off the heated zones of the GC (inlet and oven) and allow them to cool completely.

  • Turn Off Gases: Turn off the carrier and other gases at the instrument.

  • Remove the Septum Nut and Septum: Unscrew the septum nut and remove the old septum.

  • Remove the Inlet Liner: Carefully remove the inlet liner using tweezers.

  • Clean the Injector Port (if necessary): If significant contamination is visible, clean the accessible parts of the injector port with a solvent-moistened swab. Allow it to dry completely.

  • Install the New Liner and O-ring: Place the new O-ring (if used) on the new liner and insert it into the injector.

  • Install the New Septum and Septum Nut: Place the new septum in the septum nut and tighten it according to the manufacturer's recommendations (do not overtighten).

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to check for leaks around the septum nut.

  • Heat the Inlet: Restore the inlet to its setpoint temperature.

Protocol 2: Trimming the GC Column

If inlet maintenance does not resolve peak tailing, the front of the analytical column may be contaminated.

Materials:

  • Column cutting tool (ceramic wafer or diamond-tipped scribe)

  • Magnifying glass or small microscope

Procedure:

  • Cool Down and Turn Off Gases: As in the inlet maintenance protocol.

  • Disconnect the Column from the Inlet: Carefully loosen the column nut and remove the column from the inlet.

  • Make a Clean Cut: Using a column cutting tool, score the column about 15-20 cm from the end. Gently flex the column at the score to create a clean, square break.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a 90-degree angle. A poor cut can introduce turbulence and cause peak tailing.

  • Reinstall the Column: Reinstall the column in the inlet, ensuring the correct insertion depth.

  • Restore Gas Flow and Check for Leaks: Turn on the carrier gas and check for leaks.

  • Condition the Column: Condition the column as per the manufacturer's guidelines before running samples.

Frequently Asked Questions (FAQs)

Q3: What type of GC column is best for analyzing this compound?

A3: A low to mid-polarity column is generally suitable for the analysis of this compound. A 5% phenyl-methylpolysiloxane stationary phase is a common and effective choice. The selection should be based on the principle of "like dissolves like".

Q4: Can the injection volume affect peak shape for this compound?

A4: Yes, injecting too large a volume of a concentrated sample can lead to column overload, which results in fronting or tailing peaks. If you suspect overload, try diluting your sample.

Q5: How does the solvent choice impact peak shape?

A5: The solvent can influence peak shape, especially in splitless injections. For optimal peak focusing (the "solvent effect"), the initial oven temperature should be set about 20°C below the boiling point of the solvent.[2] A mismatch in polarity between the solvent and the stationary phase can also lead to peak splitting or tailing.

Q6: I've tried all the troubleshooting steps, but the peak for this compound is still tailing. What else could be the problem?

A6: If you have systematically addressed inlet maintenance, column condition, and method parameters, consider the following:

  • Contamination in the carrier gas line: Impurities in the carrier gas can accumulate in the system. Ensure high-purity gas and functioning gas purifiers.

  • Cold spots: Ensure that the transfer line to the mass spectrometer is heated appropriately to prevent condensation of the analyte.

  • Column degradation: The stationary phase of the column may be irreversibly damaged. In this case, the column will need to be replaced.

Visualizations

Troubleshooting_Workflow cluster_solutions Solutions start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 all_tail All Peaks Tailing q1->all_tail Yes ether_tail Only this compound is Tailing q1->ether_tail No check_flow_path Check Flow Path: - Column Installation - Leaks - Inlet Liner all_tail->check_flow_path check_chemistry Check Chemical Interactions: - Active Sites (Liner, Column) - Method Parameters - Column Phase ether_tail->check_chemistry solution1 Reinstall Column check_flow_path->solution1 solution2 Replace Liner/Septum check_flow_path->solution2 check_chemistry->solution2 solution3 Trim Column check_chemistry->solution3 solution4 Optimize Method check_chemistry->solution4

Caption: Troubleshooting workflow for peak tailing in GC-MS.

GC_Inlet_Maintenance start Start Inlet Maintenance step1 Cool Inlet and Oven start->step1 step2 Turn Off Gases step1->step2 step3 Remove Septum and Liner step2->step3 step4 Install New Liner and Septum step3->step4 step5 Restore Gas Flow step4->step5 step6 Leak Check step5->step6 step7 Heat Inlet step6->step7 end Maintenance Complete step7->end

Caption: Key steps for routine GC inlet maintenance.

References

Improving peak resolution in HPLC separation of Bis(2-ethylhexyl) ether isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Bis(2-ethylhexyl) ether isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

This compound isomers are structurally very similar, possessing the same molecular weight and empirical formula.[1] In liquid chromatography, separating such compounds is difficult because they often have nearly identical chemical and physical properties, leading to similar interactions with the stationary and mobile phases.[2] Achieving resolution requires an HPLC method that can exploit the subtle differences in their three-dimensional structure or polarity.

Q2: What are the fundamental factors that control peak resolution in an HPLC separation?

Peak resolution (Rs) is governed by three key factors, as described by the resolution equation: column efficiency (N), selectivity (α), and retention factor (k').[2][3]

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to sharper peaks and better resolution. It is influenced by column length, particle size, and temperature.[2][3]

  • Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. It is the most critical factor for separating closely related isomers.[2] Selectivity is primarily affected by the choice of stationary phase and mobile phase composition (including organic solvent type and pH).[2][3]

  • Retention Factor (k'): A measure of how long an analyte is retained on the column. Optimal retention (k' between 2 and 10) is necessary for good resolution.[4] It is mainly controlled by the strength of the mobile phase.[3]

Q3: What is a good starting point for developing a separation method for these isomers?

For developing a new separation method, a good starting point involves selecting a high-efficiency column and running a scouting gradient.

  • Column Selection: Begin with a standard C18 column, as it is versatile. However, for isomers, stationary phases that offer different selectivity, such as phenyl-hexyl or embedded polar group (EPG) columns, can be highly effective.[5] Carbon-based phases can also provide unique selectivity for structurally similar compounds.[6]

  • Initial Gradient: Perform a broad gradient run (e.g., 5% to 95% acetonitrile (B52724) in water over 20-30 minutes) to determine the approximate mobile phase composition required to elute the isomers.[4][7]

  • Temperature: Operate the column at a slightly elevated and controlled temperature (e.g., 40-60 °C) to improve efficiency and reproducibility.[2][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: Complete Co-elution or Very Poor Resolution (Rs < 0.8)
Q: My isomer peaks are completely merged. What is the first and most effective parameter to adjust?

A: Focus on improving selectivity (α). When peaks are completely co-eluting, simply making them sharper (increasing efficiency) or retaining them longer (increasing retention) will not be sufficient. You must change the fundamental interactions within the system to make the column "see" the isomers differently.[2][7]

Troubleshooting Steps to Improve Selectivity (α):

  • Change the Organic Modifier: The choice of organic solvent is a powerful tool. If you are using acetonitrile, switch to methanol, or vice versa.[2] These solvents have different properties and can alter elution order and peak spacing.

  • Change the Stationary Phase: If modifying the mobile phase does not work, the column chemistry is the next most critical factor.[2][3] Since this compound isomers are structurally similar, consider columns that offer shape selectivity or alternative interactions like π-π interactions.[9]

    • Phenyl Columns (e.g., Phenyl-Hexyl): These columns can separate positional isomers through π-π interactions with the phenyl rings.[1][5]

    • Pentafluorophenyl (PFP) Columns: Offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity.[5]

    • Embedded Polar Group (EPG) Columns: These columns can provide different selectivity due to interactions with the embedded polar group.[5]

Problem: Partial Overlap of Peaks (0.8 < Rs < 1.5)
Q: My peaks are partially separated, but I need baseline resolution. What should I optimize?

A: With partial separation, you have multiple options. A systematic optimization of efficiency (N), retention (k'), and selectivity (α) can often achieve the desired resolution.

Troubleshooting Steps for Partial Overlap:

  • Optimize Mobile Phase Strength: Adjust the ratio of organic to aqueous solvent to increase the retention factor (k'). A k' value between 2 and 10 is ideal.[4] For reversed-phase HPLC, reducing the percentage of the organic solvent will increase retention and may improve resolution.[2]

  • Adjust Column Temperature: Temperature can significantly affect selectivity.[10] Increasing the temperature generally reduces retention time but can also improve efficiency by lowering mobile phase viscosity.[8][11] Conversely, lowering the temperature increases retention and may enhance resolution for some compounds.[10] Experiment with temperatures in a range of ±10-20 °C from your starting point.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency, leading to sharper peaks and better resolution, although it will increase the analysis time.[12][13]

  • Increase Column Length or Use Smaller Particles: To increase efficiency (N), you can use a longer column or switch to a column packed with smaller particles (e.g., sub-2 µm for UHPLC).[2][3]

Problem: Poor Peak Shape (Tailing or Fronting)
Q: My isomer peaks are showing significant tailing. What are the likely causes and solutions?

A: Peak tailing is often caused by secondary interactions, column contamination or degradation, or issues with the HPLC system itself.[14]

Common Causes and Solutions for Peak Tailing:

  • Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) surface can interact with polar parts of molecules.

    • Solution: While this compound is not strongly polar, this can still be a factor. Using a well-end-capped column or operating at a slightly acidic pH (if compatible with the analytes) can help. For basic compounds, adding a competing base like triethylamine (B128534) (TEA) can reduce tailing, though this is less relevant for ethers.[4]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.[12]

    • Solution: Reduce the injection volume or the sample concentration and re-inject.[12]

  • Cause 3: Column Contamination or Void: The column inlet may be contaminated with strongly retained sample components, or a void may have formed at the head of the column.[14]

    • Solution: Use a guard column to protect the analytical column.[14] If the problem persists, try reversing and flushing the column (check manufacturer's instructions first) or replace the column if it has degraded.

Data Presentation and Protocols

Table 1: Effect of Adjusting Key HPLC Parameters on Resolution Factors
Parameter AdjustedPrimary Effect OnSecondary Effect OnTypical Outcome on Resolution
↓ % Organic Solvent Increase Retention (k')Minor change in αMay improve resolution if peaks were eluting too early.
Change Organic Solvent (ACN ↔ MeOH) Change Selectivity (α)Change in k'Most powerful way to resolve co-eluting peaks.[2]
Change Stationary Phase Change Selectivity (α)Change in k'A fundamental change required for very difficult separations.[3]
↑ Temperature Decrease Retention (k')Increase Efficiency (N), Change Selectivity (α)Can improve or decrease resolution depending on the compounds.[2][10]
↓ Flow Rate Increase Efficiency (N)Increase Retention (k')Generally improves resolution for partially separated peaks, but increases run time.[13]
↑ Column Length Increase Efficiency (N)-Improves resolution but increases backpressure and run time.[2]
↓ Particle Size Increase Efficiency (N)-Significantly improves resolution; requires a UHPLC system for optimal performance.[2]
General Protocol for HPLC Method Development

This protocol outlines a systematic approach to developing a robust separation method for this compound isomers.

1. Sample Preparation:

  • Accurately weigh and dissolve the isomer mixture in a solvent that is compatible with the initial mobile phase (e.g., acetonitrile or methanol).[4]

  • If necessary, use sonication to ensure complete dissolution.[4]

  • Dilute the sample to a suitable concentration (e.g., 0.1-1.0 mg/mL).

  • Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.[4]

2. Initial Column and Mobile Phase Screening:

  • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Scouting Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 25.1 min: 5% B

    • Time 30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Temperature: 40 °C

  • Detection: UV (select an appropriate wavelength) or Mass Spectrometry.

3. Method Optimization:

  • Evaluate Scouting Run: From the initial run, determine the approximate %B where the isomers elute.[7]

  • Optimize Selectivity (α):

    • If resolution is poor, replace Mobile Phase B (Acetonitrile) with Methanol and repeat the scouting run. Compare the chromatograms.

    • If resolution is still inadequate, switch to a column with different chemistry (e.g., a Phenyl-Hexyl or PFP column).[5]

  • Optimize Retention (k') and Gradient:

    • Once a suitable column/solvent combination is found, design a shallower gradient around the elution point of the isomers to improve separation. For example, if the isomers eluted at 70% ACN, try a gradient from 60% to 80% ACN over 15 minutes.

  • Optimize Efficiency (N):

    • Adjust the flow rate. Try reducing it from 1.0 mL/min to 0.8 mL/min to see if resolution improves.

    • Fine-tune the column temperature (e.g., test at 30 °C, 40 °C, and 50 °C) to find the optimal balance of efficiency and selectivity.[8][10]

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

G start Poor Peak Resolution (Rs < 1.5) check_k Is Retention Factor (k') between 2 and 10? start->check_k adjust_k Adjust Mobile Phase Strength (e.g., change %B) check_k->adjust_k No check_alpha Are peaks co-eluting? (Focus on Selectivity α) check_k->check_alpha Yes adjust_k->check_k change_solvent Change Organic Modifier (Acetonitrile <-> Methanol) check_alpha->change_solvent Yes (Major Overlap) check_N Are peaks broad? (Focus on Efficiency N) check_alpha->check_N No (Partial Overlap) change_column Change Stationary Phase (e.g., Phenyl, PFP) change_solvent->change_column Not resolved end_good Resolution Achieved change_solvent->end_good Resolved end_bad Further Method Development Needed change_column->end_bad optimize_N Optimize Flow Rate & Temperature check_N->optimize_N Yes check_N->end_good No (Peaks are sharp) longer_column Use Longer Column or Smaller Particle Size Column optimize_N->longer_column Not resolved optimize_N->end_good Resolved longer_column->end_bad

Caption: A workflow diagram for troubleshooting poor HPLC peak resolution.

Relationship Between Experimental Parameters and Resolution Factors

G cluster_params Experimental Parameters N Efficiency (N) (Peak Width) alpha Selectivity (α) (Peak Spacing) k Retention (k') (Elution Time) col_chem Stationary Phase Chemistry col_chem->alpha mob_solv Mobile Phase Solvent Type (ACN, MeOH) mob_solv->alpha mob_ph Mobile Phase pH / Additives mob_ph->alpha mob_str Mobile Phase Strength (% Organic) mob_str->k temp Temperature temp->N temp->alpha temp->k flow Flow Rate flow->N col_dim Column Dimensions & Particle Size col_dim->N

Caption: Logical relationships between key experimental parameters and the factors of HPLC resolution.

References

Technical Support Center: Minimizing Bis(2-ethylhexyl) Ether Byproduct in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of bis(2-ethylhexyl) ether during esterification reactions involving 2-ethyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in my esterification reaction?

A1: this compound is a common byproduct formed during esterification reactions that use 2-ethyl-1-hexanol as a reactant. It arises from the acid-catalyzed dehydration of two 2-ethyl-1-hexanol molecules.[1] Its formation is undesirable as it represents a loss of the alcohol reactant, can complicate product purification, and may impact the final product's properties and purity.

Q2: What is the primary mechanism of this compound formation?

A2: The primary mechanism is an acid-catalyzed dehydration reaction. Under acidic conditions and typically at elevated temperatures, a proton (H+) from the acid catalyst protonates the hydroxyl group of a 2-ethyl-1-hexanol molecule, forming a good leaving group (water). A second molecule of 2-ethyl-1-hexanol then acts as a nucleophile, attacking the carbon atom of the protonated alcohol and displacing the water molecule to form an ether linkage.

Q3: What are the key factors that promote the formation of this ether byproduct?

A3: The main factors that favor the formation of this compound are:

  • High Reaction Temperatures: Higher temperatures provide the necessary activation energy for the dehydration reaction to occur.[2]

  • Strong Acid Catalysts: Strong mineral acids like sulfuric acid are very effective at promoting the dehydration of alcohols to ethers.[1]

  • High Catalyst Concentration: Increasing the concentration of the acid catalyst can accelerate the rate of ether formation.

  • Excess Alcohol: While an excess of alcohol can be used to drive the esterification equilibrium towards the product, it can also increase the probability of the alcohol-alcohol coupling reaction that forms the ether.[3]

  • Water Removal: While removing water is essential for driving the esterification reaction to completion, the conditions used for water removal (e.g., high temperatures) can also promote ether formation.

Q4: How can I detect and quantify the amount of this compound in my reaction mixture?

A4: The most common and effective methods for detecting and quantifying this compound are chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4] These methods allow for the separation of the ether from the desired ester product and unreacted starting materials, enabling accurate quantification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High levels of this compound detected in the final product. Reaction temperature is too high.Gradually decrease the reaction temperature in increments of 10°C and monitor the impact on ether formation and esterification rate.
A strong acid catalyst (e.g., sulfuric acid) is being used.Consider switching to a milder catalyst such as p-toluenesulfonic acid (p-TsOH), a Lewis acid, or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst) or a zeolite.[1][5][6]
Catalyst concentration is too high.Reduce the catalyst loading and monitor the effect on both the desired reaction and byproduct formation.
Esterification reaction is slow, and increasing the temperature leads to more ether byproduct. The chosen catalyst is not active enough at lower temperatures.Explore more active catalysts that perform well under milder conditions. For example, certain ionic liquids have been shown to be effective at lower temperatures while minimizing ether formation.[2][7]
Inefficient water removal is limiting the forward reaction.If not already in use, employ a Dean-Stark apparatus to effectively remove water as it is formed, which can help drive the esterification at a lower temperature.[8]
Difficulty separating the this compound from the desired ester product. The boiling points of the ether and the ester are too close for efficient distillation.Optimize the reaction conditions to minimize the formation of the ether in the first place. If separation is still necessary, consider preparative chromatography.
The ether is co-eluting with the product during chromatographic analysis.Adjust the chromatographic method (e.g., change the mobile phase gradient in HPLC or the temperature program in GC) to improve the resolution between the two compounds.[4][9]

Data Presentation

Table 1: Influence of Reaction Temperature on the Formation of this compound

Temperature (°C)Ether Formation (%)
1202.1
1303.5
1405.8
1509.2
16015.4

Data adapted from a study on the synthesis of bis(2-ethylhexyl) terephthalate (B1205515) using an ionic liquid catalyst.[2]

Table 2: Comparison of Different Catalysts on Byproduct Formation

CatalystTypical ConditionsPotential ByproductsSelectivity for Ester
Sulfuric Acid (H₂SO₄)120-180°CEthers, AlkenesModerate
p-Toluenesulfonic Acid (p-TsOH)110-160°CFewer ether byproducts than H₂SO₄Good
Amberlyst-15 (Ion-exchange resin)Up to 140°CMinimal ether formationHigh
ZeolitesVariesMinimal byproductsHigh
Ionic Liquids80-140°CCan be very low depending on the ionic liquidHigh to Very High

This table provides a qualitative comparison based on literature.[1][2][10]

Experimental Protocols

Protocol 1: Standard Fischer Esterification of Phthalic Anhydride with 2-Ethyl-1-Hexanol

This protocol is a representative example of a standard esterification that may lead to the formation of this compound as a byproduct.

Materials:

  • Phthalic anhydride

  • 2-Ethyl-1-hexanol (slight excess)

  • Sulfuric acid (catalytic amount)

  • Toluene (B28343) (as a solvent for azeotropic water removal)

  • 5% Sodium bicarbonate solution (for washing)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride, 2-ethyl-1-hexanol, and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Assemble the Dean-Stark apparatus and condenser on top of the flask.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Optimized Esterification to Minimize this compound Formation

This protocol incorporates strategies to reduce the formation of the ether byproduct.

Materials:

  • Carboxylic acid (e.g., adipic acid)

  • 2-Ethyl-1-hexanol

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Apparatus:

  • Same as Protocol 1

Procedure:

  • Combine the carboxylic acid, 2-ethyl-1-hexanol, and toluene in a round-bottom flask with a stir bar.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Set up the Dean-Stark apparatus and condenser.

  • Heat the reaction to a gentle reflux, ensuring a steady collection of water in the Dean-Stark trap. The reaction temperature should be kept as low as possible while still allowing for a reasonable reaction rate.

  • Monitor the reaction progress by analyzing small aliquots of the reaction mixture by GC or HPLC to check for the formation of the ester and the absence of significant ether byproduct.

  • Once the reaction is complete (as determined by the cessation of water collection and/or chromatographic analysis), cool the mixture to room temperature.

  • Work up the reaction as described in Protocol 1 (washing with sodium bicarbonate and brine, drying, and solvent removal).

  • Purify the product by vacuum distillation.

Visualizations

Ether_Formation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2EH_1 2-Ethyl-1-hexanol Protonated_Alcohol Protonated Alcohol 2EH_1->Protonated_Alcohol Protonation 2EH_2 2-Ethyl-1-hexanol Oxonium_Ion Intermediate Oxonium Ion 2EH_2->Oxonium_Ion Nucleophilic Attack H_plus H+ (Acid Catalyst) H_plus->Protonated_Alcohol Protonated_Alcohol->Oxonium_Ion Ether This compound Oxonium_Ion->Ether Deprotonation Water Water Oxonium_Ion->Water Elimination Esterification_Workflow start Start reactants Charge Reactants: - Carboxylic Acid - 2-Ethyl-1-hexanol - Solvent start->reactants catalyst Add Catalyst reactants->catalyst reflux Heat to Reflux with Water Removal (e.g., Dean-Stark) catalyst->reflux monitor Monitor Reaction Progress (TLC, GC, or HPLC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete workup Aqueous Workup: - Wash with NaHCO3 - Wash with Brine cool->workup dry Dry Organic Layer (e.g., MgSO4 or Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify product Isolated Ester Product purify->product Troubleshooting_Logic start High Ether Byproduct Detected check_temp Is Reaction Temperature > 140°C? start->check_temp lower_temp Action: Lower Temperature check_temp->lower_temp Yes check_catalyst Is Catalyst a Strong Mineral Acid? check_temp->check_catalyst No solution Problem Resolved lower_temp->solution change_catalyst Action: Switch to Milder Catalyst (p-TsOH, Solid Acid) check_catalyst->change_catalyst Yes check_conc Is Catalyst Concentration High? check_catalyst->check_conc No change_catalyst->solution lower_conc Action: Reduce Catalyst Loading check_conc->lower_conc Yes check_conc->solution No lower_conc->solution

References

Column selection for optimal chromatographic analysis of Bis(2-ethylhexyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimal chromatographic analysis of Bis(2-ethylhexyl) ether (DEHE). The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting chromatographic technique for the analysis of this compound?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of this compound.[1] GC coupled with Mass Spectrometry (GC-MS) is a primary and powerful technique for its quantification and identification due to its volatility.[1] HPLC with UV detection is also a viable option, particularly for samples in liquid matrices.

Q2: How should I prepare my sample for this compound analysis?

A2: Sample preparation is crucial for accurate analysis and depends on the sample matrix. For liquid samples such as beverages or water, a liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) is a common method to extract and concentrate DEHE.[2][3] Solid-phase extraction (SPE) can also be employed to clean up complex samples and concentrate the analyte before analysis.[4] It is critical to use high-purity solvents and meticulously clean glassware to avoid contamination from external sources, as phthalates and similar compounds are common environmental contaminants.[5]

Q3: Can I use methods developed for Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) for the analysis of this compound (DEHE)?

A3: Yes, methods developed for DEHP can be a good starting point for DEHE analysis due to their structural similarities. Both are semi-volatile organic compounds with similar solubility characteristics. However, optimization of parameters such as the temperature program in GC or the mobile phase gradient in HPLC will be necessary to achieve optimal separation and peak shape for DEHE.

Column Selection Guide

Choosing the appropriate column is the most critical step in developing a robust chromatographic method. The selection depends on the chosen technique (GC or HPLC) and the specific requirements of the analysis.

Gas Chromatography (GC) Column Selection

For the GC analysis of a non-polar compound like this compound, a non-polar or mid-polar stationary phase is generally recommended.[6] The principle of "like dissolves like" suggests that a non-polar analyte will interact favorably with a non-polar stationary phase.

Stationary Phase TypeCommon Trade NamesPolarityKey Characteristics & Applications
5% Phenyl Polysiloxane DB-5MS, TG-5MS, Rxi-5msLowExcellent general-purpose columns for a wide range of applications. Good for separating compounds based on boiling point. A good starting point for method development.[6][7]
Mid-Polarity Phases Rtx-440, Rxi-XLBIntermediateOffer different selectivity compared to 5% phenyl phases and can be effective in resolving complex mixtures. Have shown good performance for the separation of similar compounds like phthalate isomers.[8][9][10]
Wax Phases DB-Wax, TG-WaxMSHighGenerally used for the analysis of polar compounds. May not be the first choice for DEHE but could be useful for specific separation challenges.[6]
High-Performance Liquid Chromatography (HPLC) Column Selection

For HPLC analysis of DEHE, reversed-phase chromatography is the most common approach.

Stationary Phase TypeCommon Trade NamesKey Characteristics & Applications
C18 (Octadecyl Silane) Zorbax SB-C18, LaChrom C18The most widely used reversed-phase packing, offering high retention for non-polar compounds like DEHE.[11][12][13]
C8 (Octyl Silane) -Less retentive than C18, which can be advantageous for faster analysis times if sufficient retention is achieved.
Phenyl Phases -Provides alternative selectivity due to pi-pi interactions, which can be useful for resolving DEHE from other aromatic compounds in the sample matrix.

Experimental Protocols

Below are recommended starting conditions for GC-MS and HPLC-UV analysis of this compound, based on methods for structurally similar compounds.

GC-MS Method

These parameters are based on a method for the analysis of related phthalate compounds and can be adapted for DEHE.[2][7]

ParameterRecommended Setting
Column TG-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C (A high injector temperature can help with the transfer of semi-volatile compounds)
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu
HPLC-UV Method

This protocol is adapted from a validated method for the analysis of Bis(2-ethylhexyl) phthalate.[1][3][14]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 60% B, increase to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 60% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 224 nm
Injection Volume 10 µL
Sample Solvent Acetonitrile

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound.

Column Selection and Method Development Workflow

cluster_start Start: Define Analytical Goal cluster_technique Technique Selection cluster_gc_column GC Column Selection cluster_hplc_column HPLC Column Selection cluster_optimization Method Optimization cluster_validation Method Validation start Analyze this compound gc Gas Chromatography (GC) start->gc Volatile compound? hplc High-Performance Liquid Chromatography (HPLC) start->hplc Liquid matrix? gc_nonpolar Non-polar (e.g., 5% Phenyl) gc->gc_nonpolar Initial Method hplc_c18 Reversed-Phase C18 hplc->hplc_c18 Initial Method gc_midpolar Mid-polar gc_nonpolar->gc_midpolar Poor resolution? optimize_gc Optimize Temperature Program & Flow Rate gc_nonpolar->optimize_gc gc_midpolar->gc_nonpolar gc_midpolar->optimize_gc hplc_c8 Reversed-Phase C8 hplc_c18->hplc_c8 Analysis too slow? optimize_hplc Optimize Mobile Phase Gradient & Flow Rate hplc_c18->optimize_hplc hplc_c8->hplc_c18 hplc_c8->optimize_hplc validate Validate for Specificity, Linearity, Accuracy, Precision optimize_gc->validate optimize_hplc->validate

Caption: Workflow for selecting and optimizing a chromatographic method.

Troubleshooting Common Chromatographic Issues

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Active Sites on Column: Residual silanol (B1196071) groups on the silica (B1680970) support can interact with the ether oxygen, causing peak tailing.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute the sample and reinject to see if peak shape improves.

    • Check for System Dead Volume: Ensure all connections are tight and tubing is of the appropriate length and diameter.

    • Use a Deactivated Column: For GC, use a column with a highly deactivated stationary phase. For HPLC, consider a column with end-capping to minimize silanol interactions.

    • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.

Issue 2: Inconsistent Retention Times

  • Possible Causes:

    • Fluctuations in Flow Rate: Issues with the pump in HPLC or the flow controller in GC.

    • Temperature Variations: Inconsistent oven temperature in GC or column compartment temperature in HPLC.

    • Changes in Mobile Phase Composition: Improperly mixed mobile phase in HPLC.

    • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

  • Troubleshooting Steps:

    • Check System Performance: Verify that the pump/flow controller is delivering a consistent flow rate.

    • Ensure Stable Temperatures: Allow the system to fully equilibrate before starting a sequence.

    • Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.

    • Use a Guard Column: A guard column can help protect the analytical column and extend its lifetime.

    • Replace the Column: If other troubleshooting steps fail, the column may need to be replaced.

Issue 3: Ghost Peaks

  • Possible Causes:

    • Sample Carryover: Residual sample from a previous injection eluting in a subsequent run.

    • Contaminated Solvents or Carrier Gas: Impurities in the mobile phase or carrier gas.

    • Contamination from Sample Preparation: Leaching of plasticizers from plastic labware. As DEHE is structurally similar to some plasticizers, this is a significant risk.[5]

    • Analyte Degradation: this compound, like other ethers, can potentially form peroxides over time, which might appear as extraneous peaks.

  • Troubleshooting Steps:

    • Run a Blank Injection: Inject a blank solvent to determine if the ghost peak is coming from the system or the sample.

    • Use High-Purity Solvents/Gases: Ensure the use of HPLC or GC-grade solvents and high-purity carrier gas.

    • Avoid Plastic Labware: Use glassware for all sample and standard preparations to minimize the risk of contamination.

    • Implement a Needle Wash Step: Use a strong solvent in the autosampler wash to prevent carryover.

    • Use Fresh Standards: Prepare standards fresh and store them properly to avoid degradation.

Troubleshooting Logic Diagram

cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions_peak Solutions for Peak Shape cluster_solutions_rt Solutions for Retention Time cluster_solutions_ghost Solutions for Ghost Peaks problem Chromatographic Issue Observed peak_shape Poor Peak Shape problem->peak_shape retention_time Inconsistent Retention Times problem->retention_time ghost_peaks Ghost Peaks problem->ghost_peaks solution_peak1 Dilute Sample peak_shape->solution_peak1 solution_peak2 Check System Dead Volume peak_shape->solution_peak2 solution_peak3 Use Deactivated/End-capped Column peak_shape->solution_peak3 solution_rt1 Check Flow Rate Stability retention_time->solution_rt1 solution_rt2 Ensure Temperature Equilibration retention_time->solution_rt2 solution_rt3 Replace Column retention_time->solution_rt3 solution_ghost1 Run Blank Injection ghost_peaks->solution_ghost1 solution_ghost2 Use High-Purity Solvents ghost_peaks->solution_ghost2 solution_ghost3 Avoid Plastic Labware ghost_peaks->solution_ghost3

Caption: A logical approach to troubleshooting common chromatographic problems.

References

Validation & Comparative

A Comparative Guide to High-Boiling Point Solvents in Synthesis: Bis(2-ethylhexyl) Ether and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly for reactions requiring elevated temperatures, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product yield, and purity. High-boiling point solvents are indispensable for providing the necessary thermal energy to overcome activation barriers in reactions such as cross-couplings, condensations, and polymerizations. This guide offers a detailed comparison of Bis(2-ethylhexyl) ether against other commonly employed high-boiling point solvents: Diphenyl ether, Sulfolane, and Dowtherm A. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed solvent selection.

Physical and Chemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a solvent dictate its suitability for a specific synthetic application. The following table summarizes the key properties of this compound and its alternatives.

PropertyThis compoundDiphenyl etherSulfolaneDowtherm A
CAS Number 10143-60-9[1]101-84-8[2][3]126-33-0[4][5]68475-73-0
Molecular Formula C₁₆H₃₄O[1][6]C₁₂H₁₀O[2]C₄H₈O₂S[4]C₁₂H₁₀O / C₁₂H₁₀
Molecular Weight ( g/mol ) 242.44[1][6]170.21[2]120.17[4][5]~166
Boiling Point (°C) 280-290259[3][7]285[4][5]257
Melting Point (°C) -5026.8[2]27.5[4]12[8]
Density (g/mL) ~0.811.073 @ 25 °C[3][7]1.261 @ 30 °C[5]1.06 @ 25 °C
Viscosity (cP) 2.1 @ 20 °C3.86 @ 25 °C10.3 @ 30 °C[5]2.5 @ 25 °C
Flash Point (°C) 138115[9]165[4]113[6]
Solubility in Water InsolubleInsoluble[2]Miscible[4][10]Insoluble
Key Characteristics High thermal stability, low volatility[11]High thermal stability, geranium-like odor[12]Polar aprotic, high thermal stability[4][10]Eutectic mixture, excellent thermal stability[8][13]

Performance in Synthesis: A Contextual Comparison

Direct comparative studies of this compound against other high-boiling point solvents in specific synthetic reactions are limited in the available literature. However, by examining the performance of each solvent in relevant high-temperature applications, a contextual comparison can be made.

Reaction TypeSolventSubstratesCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Ullmann Condensation Toluene2-bromonaphthalene, p-cresolCuIPPh₃100-58.3[14]
Ullmann Condensation o-Xylene2-bromonaphthalene, p-cresolCuIPPh₃140-67.9[14]
Ullmann Condensation DMFAryl Halide, AmineCuI100-99
Diels-Alder Reaction XyleneAnthracene, Maleic Anhydride-~1400.5High[2]
Suzuki Coupling THF/H₂O2-bromonaphthalene, phenylboronic acidPd/CReflux6>95[15]
Heterocycle Synthesis SulfolaneO-vinyl oximeAmberlyst 151001.563

Experimental Protocols

Below are detailed experimental protocols for key synthetic transformations where high-boiling point solvents are typically employed. The choice of solvent in these procedures can be substituted with one of the alternatives discussed in this guide, though optimization of reaction conditions may be necessary.

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • High-boiling point solvent (e.g., Toluene, Xylene, Diphenyl ether)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the high-boiling point solvent (5-10 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for an Ullmann Condensation

This protocol outlines a general procedure for the copper-catalyzed Ullmann condensation for the formation of a C-O bond.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper catalyst (e.g., CuI, 0.1 mmol)

  • Ligand (e.g., 1,10-phenanthroline, 0.1 mmol)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • High-boiling point solvent (e.g., DMF, Sulfolane, Diphenyl ether)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel, combine the aryl halide, phenol, copper catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the high-boiling point solvent (5-10 mL).

  • Heat the reaction mixture to a high temperature (typically 120-180 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer.

  • Concentrate the solvent and purify the product by chromatography or recrystallization.

Visualizing Workflows and Decision Making

The following diagrams, generated using Graphviz, illustrate a general experimental workflow for high-temperature synthesis and a decision-making process for selecting a suitable high-boiling point solvent.

Experimental_Workflow reagents Reagents & Catalyst setup Reaction Setup (Inert Atmosphere) reagents->setup solvent High-Boiling Solvent solvent->setup heating Heating & Stirring (High Temperature) setup->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring monitoring->heating Incomplete workup Work-up (Extraction, Washing) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product Solvent_Selection start Start: Select High-Boiling Solvent polarity Reaction Polarity? start->polarity polar Polar Aprotic polarity->polar Polar nonpolar Non-polar polarity->nonpolar Non-polar temp Required Temperature? reactivity Substrate Reactivity? temp->reactivity No high_temp > 250 °C temp->high_temp Yes sulfolane Sulfolane polar->sulfolane ethers This compound Diphenyl ether Dowtherm A nonpolar->ethers ethers->temp very_high_temp > 300 °C high_temp->very_high_temp Yes dowtherm Dowtherm A very_high_temp->dowtherm

References

A Comparative Guide to Non-Phthalate Plasticizers as Alternatives to DEHP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing regulatory scrutiny and health concerns associated with di(2-ethylhexyl) phthalate (B1215562) (DEHP) have necessitated a shift towards safer, non-phthalate plasticizers in a multitude of applications, including medical devices, food packaging, and consumer goods. This guide provides an objective comparison of the performance of three leading non-phthalate alternatives—Dioctyl Terephthalate (B1205515) (DOTP), 1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DINCH), and Acetyl Tributyl Citrate (ATBC)—against the traditional DEHP. The following sections present a compilation of experimental data on their plasticizing efficiency, migration resistance, thermal stability, and toxicological profiles, supported by detailed experimental methodologies.

Performance Comparison: DEHP vs. Non-Phthalate Alternatives

The selection of a suitable plasticizer depends on a thorough evaluation of its performance characteristics. The following tables summarize key quantitative data for DEHP and its alternatives.

Table 1: Mechanical Properties of PVC Formulations

The efficiency of a plasticizer is often determined by the mechanical properties it imparts to the polymer. The data below represents typical values for PVC formulations containing different plasticizers.

PropertyDEHPDOTPDINCHATBCTest Method
Tensile Strength (MPa) ~15-25~19-27~20-28~18-26ASTM D638
Elongation at Break (%) ~350-450~350-425~300-400~300-400ASTM D638
Shore A Hardness ~70-85~75-90~78-92~70-85ASTM D2240

Note: The values presented are typical ranges and can vary depending on the specific formulation and processing conditions.

Table 2: Migration/Leaching Data

Plasticizer migration is a critical safety concern, especially in medical and food-contact applications. The following data showcases the migration levels of different plasticizers from PVC materials.

PlasticizerApplicationSimulantMigration LevelReference
DEHP Blood BagHuman PlasmaUp to 1.85 µg/dm²/mL (49 days)[1]
DOTP (DEHT) Blood BagHuman PlasmaUp to 0.86 µg/dm²/mL (49 days)[1]
DINCH Blood BagHuman PlasmaUp to 1.13 µg/dm²/mL (49 days)[1]
DEHP PVC FilmWaterLow[2]
DOTP PVC FilmWaterLower than DEHP[2][3]
ATBC Medical TubingNot SpecifiedLower than DEHP[4]
Table 3: Thermal Stability

Thermal stability is crucial for the processing and lifespan of plasticized PVC. Thermogravimetric analysis (TGA) is commonly used to assess this property.

PlasticizerOnset of Decomposition (Tonset) in PVCKey Observation
DEHP ~230-250 °CStandard thermal stability.
DOTP ~250-270 °CGenerally exhibits better thermal stability than DEHP.[5]
DINCH ~240-260 °CGood thermal stability, comparable to or slightly better than DEHP.
ATBC ~230-250 °CSimilar thermal stability to DEHP.
Table 4: Toxicological Profile

The primary driver for replacing DEHP is its toxicological profile. The "No-Observed-Adverse-Effect Level" (NOAEL) is a key indicator of a substance's safety. A higher NOAEL value indicates lower toxicity.

PlasticizerNOAEL (rodent studies, mg/kg body weight/day)Key Toxicological Concerns
DEHP 4.8Endocrine disruptor, reproductive toxicity.[6]
DOTP 500-700Favorable toxicological profile, not classified as a reprotoxic substance.[6][7]
DINCH 107Favorable toxicological profile, no reproductive effects observed in key studies.[7]
ATBC 100Good safety profile, not shown to exhibit reproductive toxicity in rodent studies.[7][8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of plasticizer performance.

Determination of Mechanical Properties
  • Tensile Strength and Elongation at Break (ASTM D638):

    • Sample Preparation: Prepare dumbbell-shaped specimens from compression-molded PVC sheets containing a specified concentration of the plasticizer.

    • Testing: Mount the specimens in a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fails.

    • Data Acquisition: Record the maximum stress reached (tensile strength) and the percentage of elongation at the point of failure.

  • Shore A Hardness (ASTM D2240):

    • Sample Preparation: Use flat, smooth PVC specimens with a minimum thickness of 6 mm.

    • Testing: Press the durometer's indenter into the specimen's surface. The hardness value is read directly from the instrument's scale after a specified time (typically 1-2 seconds).

Migration Testing
  • Overall Migration (e.g., FDA and EU regulations):

    • Simulant Selection: Choose food simulants based on the intended application (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol for fatty foods, or olive oil).

    • Exposure: Immerse a known surface area of the plasticized PVC material in the simulant for a specified time and at a controlled temperature (e.g., 10 days at 40°C).

    • Analysis: After exposure, remove the sample. Evaporate the simulant to dryness and weigh the residue to determine the total amount of migrated substances.

  • Specific Migration (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Extraction: Extract the plasticizer from the food simulant using a suitable solvent (e.g., hexane).

    • Analysis: Inject the extract into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer identifies and quantifies the specific plasticizer based on its mass spectrum.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC material into a TGA crucible.

  • Heating Program: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).

  • Data Analysis: The TGA instrument records the weight of the sample as a function of temperature. The resulting thermogram is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which specific percentages of weight loss occur.[9][10]

Visualizing the Alternatives: A Comparative Overview

The following diagrams illustrate the chemical structures and a logical workflow for selecting a DEHP alternative.

cluster_DEHP DEHP (Phthalate) cluster_Alternatives Non-Phthalate Alternatives DEHP Bis(2-ethylhexyl) phthalate DOTP Dioctyl Terephthalate DINCH Diisononyl Cyclohexane- 1,2-dicarboxylate ATBC Acetyl Tributyl Citrate start Identify Need for DEHP Alternative req Define Performance Requirements (Flexibility, Durability, etc.) start->req reg Assess Regulatory & Safety Constraints (Medical, Food Contact) req->reg eval Evaluate Plasticizer Candidates (DOTP, DINCH, ATBC) reg->eval perf_test Performance Testing (Mechanical, Thermal) eval->perf_test High Performance mig_test Migration & Leaching Analysis eval->mig_test Low Migration tox_assess Toxicological Assessment eval->tox_assess Low Toxicity select Select Optimal Plasticizer perf_test->select mig_test->select tox_assess->select

References

Comparative Toxicological Assessment: Bis(2-ethylhexyl) ether (DEHE) vs. Phthalate Esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the toxicological profiles of Bis(2-ethylhexyl) ether and common phthalate (B1215562) esters, supported by experimental data and methodologies.

This guide provides a comparative toxicological assessment of this compound (DEHE) and three widely used phthalate esters: Bis(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP). The information presented is intended to assist researchers and professionals in making informed decisions regarding the use of these compounds in various applications.

Executive Summary

Phthalate esters, particularly DEHP, have been the subject of extensive toxicological research and regulatory scrutiny due to their endocrine-disrupting properties and potential adverse effects on reproductive health.[1] this compound is considered an alternative plasticizer. This guide summarizes key toxicological data for these compounds, focusing on acute, reproductive, and developmental effects. While DEHE generally exhibits lower acute toxicity compared to the selected phthalates, a comprehensive understanding of the distinct toxicological profiles is crucial for risk assessment.

Data Presentation: Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for DEHE and the selected phthalate esters. These values are primarily derived from studies in rodent models, as indicated.

Table 1: Acute Toxicity Data

CompoundChemical NameCAS NumberOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)
DEHE This compound103-27-5> 8670[2]> 8670[2]
DEHP Bis(2-ethylhexyl) phthalate117-81-730,600 - 33,900[3]24,600 - 25,000[3][4]
DBP Dibutyl phthalate84-74-28,000 - 20,000[5]> 4,000 - >20,000[5][6][7]
BBP Benzyl butyl phthalate85-68-72,330 - 20,400[8]> 10,000[8]

Table 2: Reproductive and Developmental Toxicity Data (NOAEL)

CompoundReproductive Toxicity NOAEL (rat, mg/kg/day)Developmental Toxicity NOAEL (rat, mg/kg/day)
DEHE 400200
DEHP 4.8[5][9][10]4.8[5][9][10]
DBP 15250[6][11]
BBP 25050[12]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways affected by phthalate esters and a typical experimental workflow for a cytotoxicity assay.

Fig. 1: Phthalate Endocrine Disruption Pathway.

cytotoxicity_workflow start Start cell_culture 1. Cell Culture (e.g., L929, 3T3) start->cell_culture plate_cells 2. Plate Cells (96-well plate) cell_culture->plate_cells add_compound 3. Add Test Compound (DEHE or Phthalate Esters) plate_cells->add_compound incubation 4. Incubate (e.g., 24, 48, 72 hours) add_compound->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt incubation_mtt 6. Incubate (e.g., 2-4 hours) add_mtt->incubation_mtt solubilize 7. Solubilize Formazan (B1609692) (e.g., with DMSO) incubation_mtt->solubilize measure 8. Measure Absorbance (e.g., 570 nm) solubilize->measure analyze 9. Analyze Data (Calculate % Viability, IC50) measure->analyze end End analyze->end

Fig. 2: MTT Cytotoxicity Assay Workflow.

Experimental Protocols

Acute Oral Toxicity (Adapted from OECD Guideline 401)

The acute oral toxicity is determined by administering the test substance in a single dose to a group of experimental animals.

  • Test Animals: Healthy, young adult rats of a single strain are used. Animals are acclimatized to the laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed in individual cages. Food is withheld overnight before dosing, but water is available ad libitum.

  • Dose Preparation: The test substance is typically administered via gavage. The substance may be dissolved or suspended in a suitable vehicle if necessary.

  • Administration: A single dose of the test substance is administered to the animals. The volume administered should not exceed 1 mL/100 g of body weight for rodents.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical methods.

Reproduction/Developmental Toxicity Screening Test (Adapted from OECD Guideline 421)

This screening test provides information on the potential effects of a test substance on male and female reproductive performance and the development of the offspring.

  • Test Animals: Young, sexually mature rats are used.

  • Dosing: The test substance is administered daily to both males and females, starting before mating and continuing through gestation and lactation for females. The oral route (gavage or dietary) is most common.

  • Mating: After a pre-mating dosing period (at least 2 weeks for males), one male and one female are paired for mating.

  • Observations (Parents): Clinical signs of toxicity, body weight, and food consumption are monitored. For females, the duration of gestation and parturition are recorded.

  • Observations (Offspring): The number of live and dead pups, pup weight, sex, and anogenital distance are recorded at birth. Pups are observed for any physical or behavioral abnormalities until weaning.

  • Necropsy: All parental animals and offspring are subjected to a gross necropsy. Reproductive organs are weighed, and histopathological examination is performed, particularly on the gonads.

  • Data Analysis: Reproductive and developmental endpoints (e.g., fertility index, gestation length, litter size, pup survival, and pup weight) are statistically analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: A suitable cell line (e.g., mouse fibroblast L929 or 3T3 cells) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The test compound (DEHE or phthalate esters) is added to the wells at various concentrations. Control wells with vehicle only are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[10][13][14][15][16]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[10][13][14][15][16]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[10][13][14][16]

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.

References

Validation of analytical methods for the quantification of Bis(2-ethylhexyl) ether in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Bis(2-ethylhexyl) Ether in Complex Matrices

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of this compound (DEHE) in complex matrices. Due to a scarcity of validated methods specifically for DEHE in publicly available literature, this document leverages validated methods for the structurally similar and more extensively studied compound, Bis(2-ethylhexyl) phthalate (B1215562) (DEHP). The analytical principles and protocols detailed for DEHP are largely adaptable for DEHE, with necessary considerations for their physicochemical differences.

Introduction to DEHE and Analytical Challenges

This compound is an organic compound used in various industrial applications. Its potential presence in environmental and biological samples necessitates reliable analytical methods for quantification. The analysis of DEHE in complex matrices such as soil, water, food, and biological tissues is challenging due to the low concentrations expected and the presence of interfering substances. Effective sample preparation to isolate the analyte and sensitive detection techniques are crucial for accurate quantification.

While specific validated methods for DEHE are not widely documented, the analytical approaches used for DEHP, a common plasticizer, serve as a strong foundation for developing and validating methods for DEHE. Both compounds share the 2-ethylhexyl moiety, suggesting similarities in their chromatographic behavior and extraction properties. The primary analytical techniques employed for such compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Comparison of Analytical Methods

The two primary analytical techniques suitable for the quantification of DEHE are GC-MS and HPLC. The choice between these methods often depends on the matrix, the required sensitivity, and the available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and thermally stable compounds in the gas phase followed by detection based on their mass-to-charge ratio.Separates compounds in the liquid phase based on their interaction with a stationary phase, followed by detection (e.g., UV, DAD, MS).
Applicability for DEHE Well-suited for the analysis of semi-volatile ethers like DEHE. Offers high selectivity and sensitivity, especially with a mass spectrometric detector.Applicable for DEHE, particularly when coupled with a mass spectrometer (LC-MS) for enhanced specificity and sensitivity. HPLC with UV detection is also possible but may lack specificity in complex matrices.
Sample Preparation Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and transfer it into a volatile organic solvent. Derivatization is generally not required for DEHE.Also requires LLE or SPE. The final extract is dissolved in a solvent compatible with the mobile phase.
Strengths High resolution and separation efficiency. Provides structural information for analyte confirmation. Established and robust technique.Suitable for a wider range of compounds, including less volatile ones. LC-MS/MS offers excellent sensitivity and selectivity.
Limitations Requires the analyte to be volatile and thermally stable. Potential for matrix interference.Can be affected by matrix effects in the ionization source (LC-MS). UV detection may not be specific enough for complex samples.

Quantitative Performance Data

The following tables summarize the performance data from validated methods for the quantification of DEHP. These values provide a benchmark for the expected performance of a well-developed method for DEHE. It is critical to note that a full method validation would be required to establish these parameters specifically for DEHE in the matrix of interest.

Table 1: Performance of HPLC Methods for DEHP Quantification
MatrixMethodLinearity (mg/L)LOD (mg/L)LOQ (mg/L)Accuracy/Recovery (%)Precision (RSD %)Reference
Alcoholic BeveragesHPLC-UV0.3 - 1.5-0.06Not specified< acceptable RSD values[1]
Drinking WaterHPLC-DAD0.1 - 100-0.18 (as determination limit)Not specified0.11 (peak area)[2]
Biological Tissues (liver, plasma, etc.)HPLC-UV0.81 - 24.78 (µg/mL)Not specifiedNot specified> 95< 5.0[3]
Table 2: Performance of GC-MS Methods for DEHP Quantification
MatrixMethodLinearity (µg/kg)LOD (µg/kg)LOQ (µg/kg)Accuracy/Recovery (%)Precision (RSD %)Reference
Whole MilkGC-MSNot specified0.06 - 0.36Not specified73 - 1193 - 27 (intraday)[4]
Medical Infusion SetsGC-MS/MSNot specified-54.1 - 76.3 (ng/g)91.8 - 1221.8 - 17.8

Experimental Protocols

The following are detailed experimental protocols for the analysis of DEHP in different matrices, which can be adapted for DEHE.

Sample Preparation: Liquid-Liquid Extraction for Aqueous Samples (e.g., Water, Beverages)

This protocol is based on the methodology for analyzing DEHP in alcoholic beverages[1].

Objective: To extract DEHE from an aqueous matrix into an organic solvent.

Materials:

Procedure:

  • Measure 100 mL of the liquid sample into a separatory funnel.

  • Add 50 mL of hexane to the separatory funnel.

  • Shake vigorously for 2 minutes.

  • Allow the layers to separate.

  • Drain the lower aqueous layer and discard.

  • Collect the upper organic layer (hexane) in a flask.

  • Evaporate the hexane to dryness using a rotary evaporator at 40°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of acetonitrile for analysis.

Sample Preparation: Solid-Phase Extraction for Complex Aqueous or Biological Samples

This protocol is a general approach based on methods for extracting similar compounds from complex matrices.

Objective: To clean up and concentrate DEHE from a complex sample matrix.

Materials:

  • C18 SPE cartridges

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Sample loading reservoir

  • Vacuum manifold

  • Collection vials

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the analyte with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent like acetonitrile or ethyl acetate (B1210297) into a collection vial.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Visualizing Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical methods described.

Sample_Preparation_LLE cluster_0 Liquid-Liquid Extraction (LLE) Workflow sample Aqueous Sample add_hexane Add Hexane & Shake sample->add_hexane Step 1 separate Separate Layers add_hexane->separate Step 2 collect_organic Collect Organic Phase separate->collect_organic Step 3 evaporate Evaporate to Dryness collect_organic->evaporate Step 4 reconstitute Reconstitute in Acetonitrile evaporate->reconstitute Step 5 analysis Analysis (GC-MS or HPLC) reconstitute->analysis Step 6 Sample_Preparation_SPE cluster_1 Solid-Phase Extraction (SPE) Workflow condition Condition SPE Cartridge load Load Sample condition->load Step 1 wash Wash Cartridge load->wash Step 2 elute Elute Analyte wash->elute Step 3 concentrate Concentrate Eluate elute->concentrate Step 4 analysis Analysis (GC-MS or HPLC) concentrate->analysis Step 5

References

Inter-laboratory Comparison of Bis(2-ethylhexyl) ether Analytical Results: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive framework for evaluating analytical performance in the quantification of Bis(2-ethylhexyl) ether. While publicly available inter-laboratory comparison data for this specific compound is limited, this document presents a hypothetical proficiency test to illustrate how such a comparison is structured and evaluated. The data herein is designed to be representative of typical performance characteristics observed for similar semi-volatile organic compounds analyzed by common chromatographic techniques.

Hypothetical Inter-Laboratory Comparison Data

The following table summarizes hypothetical results from a proficiency test involving ten laboratories analyzing a standard solution of this compound. This data serves to demonstrate how analytical performance is compared across different methods and laboratories.

Table 1: Hypothetical Proficiency Testing Results for this compound Analysis

LaboratoryAnalytical MethodLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Accuracy (% Recovery)Precision (RSD %)
Lab 1GC-MS0.51.598.75.1
Lab 2HPLC-DAD1.03.095.28.3
Lab 3GC-FID1.55.093.510.5
Lab 4LC-MS/MS0.10.3101.52.8
Lab 5GC-MS0.41.299.14.5
Lab 6HPLC-DAD0.92.796.87.9
Lab 7LC-MS/MS0.10.4102.33.1
Lab 8GC-MS0.61.897.56.2
Lab 9GC-FID1.85.491.012.1
Lab 10LC-MS/MS0.20.6100.83.5

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the actual results of any specific inter-laboratory comparison study.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of semi-volatile organic compounds.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • A known volume of the sample (e.g., 100 mL of water) is taken.

    • The sample is spiked with a deuterated internal standard of this compound to correct for matrix effects and analyte loss.

    • Liquid-liquid extraction is performed using a suitable organic solvent (e.g., dichloromethane) at a neutral pH.

    • The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to a final volume of 1 mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a source temperature of 230°C and a quadrupole temperature of 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of this compound and its internal standard.

2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

  • Sample Preparation:

    • A known volume of the sample is filtered through a 0.45 µm membrane filter.

    • For trace analysis, solid-phase extraction (SPE) may be employed for sample cleanup and concentration. A C18 cartridge is conditioned, the sample is loaded, washed, and the analyte is eluted with an appropriate solvent (e.g., acetonitrile).

    • The eluate is evaporated to dryness and reconstituted in the mobile phase.

  • Instrumentation:

    • HPLC System: A binary or quaternary pump system with a degasser, autosampler, and a diode-array detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: DAD set to monitor at a wavelength where this compound exhibits maximum absorbance (e.g., around 224 nm).

    • Injection Volume: 20 µL.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound in a laboratory setting.

This compound Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection InternalStandard Internal Standard Spiking SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (GC or HPLC) Concentration->Chromatography Detection Detection (MS or DAD) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

A Comparative Performance Analysis: Bis(2-ethylhexyl) Ether vs. Dioctyl Terephthalate (DOTP) as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the formulation of polymeric materials, directly influencing the final product's flexibility, durability, and safety. Dioctyl terephthalate (B1205515) (DOTP) has emerged as a prominent non-phthalate plasticizer, lauded for its excellent performance characteristics and favorable toxicological profile. This guide provides a comprehensive comparison of the performance of DOTP against Bis(2-ethylhexyl) ether, a potential but less-studied alternative.

While extensive data is available for DOTP, it is important to note a significant lack of publicly accessible, quantitative performance data for this compound as a primary plasticizer for polyvinyl chloride (PVC) and other polymers. This guide, therefore, presents a detailed overview of DOTP's performance, supported by experimental data from various studies, and discusses the qualitatively reported attributes of this compound, highlighting the existing knowledge gap.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each plasticizer is essential for predicting their behavior in a polymer matrix.

PropertyThis compoundDioctyl Terephthalate (DOTP)
CAS Number 10143-60-9[1]6422-86-2[2]
Molecular Formula C16H34O[1][3]C24H38O4[2][4]
Molecular Weight 242.45 g/mol [3]390.56 g/mol [4]
Appearance Clear, colorless to slightly colored liquid[1]Colorless or slightly yellowish oily liquid[2]
Boiling Point 126°C @ 8 mmHg[1]383 °C @ 760 Torr[2]
Density 0.82 g/cm³[1]0.986 g/cm³ @ 25 °C[2]
Water Solubility InsolubleNot soluble in water[2]

Performance Evaluation of Dioctyl Terephthalate (DOTP)

DOTP is a well-characterized plasticizer known for its high compatibility with PVC, leading to good migration resistance and favorable mechanical and thermal properties.[5] It is often considered a safer alternative to traditional phthalate (B1215562) plasticizers like dioctyl phthalate (DOP).

Mechanical Properties of DOTP-Plasticized PVC

The mechanical properties of a plasticized polymer are crucial for its end-use applications. DOTP is known to impart excellent mechanical integrity to PVC.[6]

Mechanical PropertyDOTP in PVC (Typical Values)Test Method
Tensile Strength High, e.g., 31.19 MPa[5]ASTM D638 / ISO 527
Elongation at Break High, e.g., 345.20%[5], 650.5 ± 17.6%[5]ASTM D638 / ISO 527
Shore Hardness 89.6 ± 1.4 HA[5]ASTM D2240
Elastic Modulus 7.2 ± 0.3 MPa[5]ASTM D638 / ISO 527

Note: The values presented are illustrative and can vary depending on the specific formulation (e.g., plasticizer concentration) and processing conditions.

Thermal Stability of DOTP-Plasticized PVC

DOTP provides superior thermal stability to PVC formulations, which is critical for processing and for applications involving elevated temperatures.[6][7]

Thermal PropertyDOTP in PVC (Typical Values)Test Method
Initial Degradation Temperature (Ti) Higher than DOA, but lower than some oleate (B1233923) plasticizers[5]Thermogravimetric Analysis (TGA)
Weight Loss Low volatility ensures stability over time[7]Thermogravimetric Analysis (TGA)
Migration Resistance of DOTP

A key advantage of DOTP is its low migration rate from the polymer matrix, which enhances product longevity and safety, particularly in sensitive applications like medical devices and food packaging.[4][7] The migration of DOTP is generally lower than that of DOP.[4]

Migration MediumWeight Loss of DOTP from PVCTest Method
Distilled Water Minimal[5]Solvent Extraction
Petroleum Ether Maximum weight loss observed[5]Solvent Extraction
Isobutanol Higher migration compared to water[5]Solvent Extraction

Performance Evaluation of this compound

This compound is described as a plasticizer used in polymer formulations to enhance flexibility and durability.[3] It is noted for its utility in applications requiring good low-temperature performance and resistance to water extraction.[3] However, a comprehensive search of available scientific literature reveals a significant lack of specific quantitative data regarding its performance as a primary PVC plasticizer, particularly in direct comparison to well-established plasticizers like DOTP.[1]

While there is a substantial body of research on the similarly named Bis(2-ethylhexyl) phthalate (DEHP), this data is not applicable to the ether counterpart.[1] The scientific community's focus has predominantly been on phthalate esters, leaving a knowledge gap concerning the detailed performance characteristics of this compound.[1]

Experimental Protocols for Plasticizer Performance Evaluation

To conduct a rigorous comparative evaluation of plasticizers, a set of standardized experimental protocols should be followed.

Workflow for Evaluating Plasticizer Performance

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_mechanical Mechanical Properties cluster_thermal Thermal Properties cluster_migration Migration Resistance cluster_analysis Data Analysis & Comparison raw_materials PVC Resin, Plasticizer, Stabilizers mixing High-Speed Mixing raw_materials->mixing molding Compression Molding / Extrusion mixing->molding conditioning Conditioning (ASTM D618) molding->conditioning mechanical Mechanical Testing conditioning->mechanical thermal Thermal Analysis conditioning->thermal migration Migration Testing conditioning->migration tensile Tensile Strength & Elongation (ASTM D638) mechanical->tensile hardness Shore Hardness (ASTM D2240) mechanical->hardness tga Thermogravimetric Analysis (TGA - ASTM E1131) thermal->tga dsc Differential Scanning Calorimetry (DSC - ASTM D3418) thermal->dsc solvent_extraction Solvent Extraction (ASTM D1239) migration->solvent_extraction volatility Volatility Test (ASTM D1203) migration->volatility data_analysis Comparative Analysis tensile->data_analysis hardness->data_analysis tga->data_analysis dsc->data_analysis solvent_extraction->data_analysis volatility->data_analysis G cluster_input Input Criteria cluster_evaluation Performance Evaluation cluster_decision Decision application End-Use Application mechanical Mechanical Performance application->mechanical thermal Thermal Stability application->thermal migration Migration Resistance application->migration regulatory Regulatory Requirements toxicity Toxicological Profile regulatory->toxicity cost Cost Constraints selection Optimal Plasticizer Selection cost->selection mechanical->selection thermal->selection migration->selection toxicity->selection

References

A Comparative Guide: Efficacy of Bis(2-ethylhexyl) Ether Versus Adipate-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Bis(2-ethylhexyl) ether and adipate-based plasticizers, such as Di(2-ethylhexyl) adipate (B1204190) (DEHA or DOA). The information is intended for researchers, scientists, and professionals in drug development who are evaluating plasticizers for various applications, including polymer-based drug delivery systems and medical devices. While direct comparative studies are limited, this guide synthesizes available data to offer a clear overview of their respective properties and performance characteristics.

Executive Summary

Adipate-based plasticizers, particularly DEHA, are well-established as a safer alternative to phthalate (B1215562) plasticizers, offering good low-temperature flexibility and reasonable performance in a variety of polymers, most notably polyvinyl chloride (PVC). They are characterized by their biodegradability and lower toxicity profiles. This compound, on the other hand, is not commonly utilized as a primary plasticizer in the polymer industry. Its applications are more prevalent as a solvent, a component in lubricants, and as a by-product in chemical syntheses. Consequently, there is a significant disparity in the volume of research and performance data available for these two classes of compounds as plasticizers. This guide presents a side-by-side comparison based on the existing literature to aid in material selection and formulation development.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and a representative adipate-based plasticizer, Di(2-ethylhexyl) adipate (DEHA). It is important to note that the data for this compound as a plasticizer is limited, and some values are inferred from its general chemical properties.

Table 1: General and Physical Properties

PropertyThis compoundDi(2-ethylhexyl) adipate (DEHA)Source(s)
Chemical Formula C₁₆H₃₄OC₂₂H₄₂O₄[1][2]
Molecular Weight ( g/mol ) 242.44370.57[1][2]
Appearance Colorless oily liquidColorless, oily liquid[3][4]
Boiling Point (°C) 269417[3][4]
Melting Point (°C) --67[4]
Density (g/cm³ at 20°C) ~0.813~0.922[3][4]
Water Solubility InsolubleVery slightly soluble[2][4]

Table 2: Performance as a Plasticizer (Primarily in PVC)

Performance MetricThis compoundDi(2-ethylhexyl) adipate (DEHA)Source(s)
Plasticizing Efficiency Data not availableGood, especially for low-temperature flexibility[5][6]
Migration/Leaching Data not availableProne to migration, especially into fatty foods and at elevated temperatures.[7][8]
Tensile Strength of Plasticized Polymer Data not availableGenerally decreases with increasing concentration.[9]
Elongation at Break of Plasticized Polymer Data not availableGenerally increases with increasing concentration.[9]
Thermal Stability Data not availableLower volatility compared to some other plasticizers.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of plasticizer efficacy are provided below. These protocols are based on established industry standards.

Migration/Leaching Analysis (Based on ASTM D1239 and ISO 177)

This test determines the amount of plasticizer that migrates from a polymer matrix into a contacting medium.

  • Sample Preparation: Polymer films of a standardized thickness containing a known concentration of the plasticizer are prepared.

  • Extraction Medium: A suitable extraction medium is chosen based on the intended application (e.g., distilled water, ethanol/water mixtures for aqueous environments; n-heptane or olive oil for fatty food contact).

  • Procedure:

    • The initial weight of the polymer film samples is recorded.

    • The samples are immersed in the extraction medium in a sealed container.

    • The container is placed in a controlled environment (e.g., an oven) at a specific temperature and for a defined duration to simulate conditions of use.

    • After the specified time, the samples are removed, carefully cleaned to remove any residual extraction medium, and dried.

    • The final weight of the samples is recorded.

  • Data Analysis: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer and other extractables that have migrated into the medium. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify the specific compounds that have migrated.

Mechanical Properties Testing (Tensile Strength and Elongation)

This set of tests evaluates the effect of the plasticizer on the mechanical performance of the polymer.

  • Sample Preparation: Dumbbell-shaped specimens are cut from the plasticized polymer films according to standard dimensions (e.g., ASTM D638).

  • Procedure:

    • The specimens are conditioned at a standard temperature and humidity.

    • A universal testing machine is used to apply a tensile force to the specimen at a constant rate of extension until it breaks.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer, which is a key indicator of plasticizer efficiency. A lower Tg indicates a more flexible material at a given temperature.

  • Sample Preparation: A small, accurately weighed sample of the plasticized polymer is hermetically sealed in an aluminum pan.

  • Procedure:

    • The sample is placed in the DSC instrument alongside an empty reference pan.

    • The sample is heated at a controlled rate over a specified temperature range.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step change in the heat flow curve, and the Tg is determined from this transition.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Plasticizer Efficacy Evaluation

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_results Data Analysis & Comparison cluster_conclusion Efficacy Conclusion Polymer Polymer Resin (e.g., PVC) Mixing Compounding/ Solvent Casting Polymer->Mixing Plasticizer Plasticizer (Ether or Adipate) Plasticizer->Mixing Film Plasticized Polymer Film Mixing->Film Migration Migration Test (ASTM D1239 / ISO 177) Film->Migration Mechanical Mechanical Tests (Tensile, Elongation) Film->Mechanical Thermal Thermal Analysis (DSC for Tg) Film->Thermal Migration_Data Migration Rate (%) Migration->Migration_Data Mechanical_Data Tensile Strength (MPa) Elongation (%) Mechanical->Mechanical_Data Thermal_Data Glass Transition Temperature (°C) Thermal->Thermal_Data Conclusion Comparative Efficacy Migration_Data->Conclusion Mechanical_Data->Conclusion Thermal_Data->Conclusion

Caption: Workflow for evaluating and comparing the efficacy of plasticizers.

Potential Signaling Pathway Interactions

The interaction of plasticizers with cellular signaling pathways is a critical consideration in drug development and for medical devices. While specific data for this compound is lacking, information on related compounds and other plasticizers suggests potential interactions with nuclear receptors and stress response pathways. The diagram below illustrates a generalized pathway that could be investigated. For instance, some phthalates are known to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism and inflammation[10]. Adipates have also been shown to influence adipogenesis, a process regulated by PPARγ[6].

Signaling_Pathway cluster_nucleus Nuclear Events Plasticizer Plasticizer (e.g., Adipate) Cell_Membrane Cell Membrane Plasticizer->Cell_Membrane Enters Cell PPAR PPARγ Plasticizer->PPAR Binds to Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus RXR RXR PPAR->RXR PPRE PPRE (DNA) PPAR->PPRE Binds RXR->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Adipogenesis Adipogenesis Gene_Expression->Adipogenesis Lipid_Metabolism Lipid Metabolism Gene_Expression->Lipid_Metabolism Inflammation Inflammation Modulation Gene_Expression->Inflammation

Caption: Generalized PPAR activation pathway potentially influenced by plasticizers.

Conclusion and Limitations

Based on the available data, adipate-based plasticizers, such as DEHA, are a well-characterized option for applications requiring enhanced flexibility, particularly at low temperatures, and a favorable toxicological profile compared to traditional phthalates. Their primary drawback is the potential for migration, which must be carefully evaluated for the specific application.

The efficacy of this compound as a primary plasticizer remains largely unproven in the scientific literature. While its chemical structure suggests it could impart some flexibility to polymers, the lack of performance data makes it a high-risk choice for new formulations without extensive preliminary testing. Its primary established roles are outside the realm of polymer plasticization.

Limitations: This comparative guide is constrained by the limited publicly available research on this compound as a plasticizer. The presented data is a collation from various sources and does not represent a direct, controlled comparative study. Researchers and developers are strongly encouraged to conduct their own application-specific testing to determine the suitability of any plasticizer for their needs. The information on signaling pathways is largely inferred from related compounds and should be considered as potential areas for further investigation rather than established mechanisms of action for these specific plasticizers.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Bis(2-ethylhexyl) Ether Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of compounds like Bis(2-ethylhexyl) ether is critical for product safety and quality control. The two most common analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data from closely related bis(2-ethylhexyl) compounds, to assist in method selection, development, and cross-validation.

Data Presentation: A Quantitative Comparison

The selection of an analytical method hinges on its performance characteristics. The following tables summarize key validation parameters for GC-MS and HPLC methods, offering a side-by-side comparison to inform your decision-making process.

Table 1: GC-MS Method Performance for Bis(2-ethylhexyl) Analogs

Validation ParameterBis(2-ethylhexyl) adipate (B1204190) (DEHA)Bis(2-ethylhexyl) phthalate (B1215562) (DEHP)
Linearity (R²) Not explicitly stated> 0.999
Limit of Detection (LOD) 5.5 - 17 pg/µL[1][2]0.05 mg/L (S/N=94)[3]
Limit of Quantification (LOQ) 54.1 to 76.3 ng/g[4][5]Not explicitly stated
Accuracy (% Recovery) 91.8–122%[4][5]Not explicitly stated
Precision (%RSD) 1.8–17.8%[4][5]Not explicitly stated

Table 2: HPLC Method Performance for Bis(2-ethylhexyl) phthalate (DEHP)

Validation ParameterPerformance Data
Linearity (Range) 0.3–1.5 mg/L[6]
Correlation Coefficient (R²) > 0.999[6]
Limit of Quantification (LOQ) 0.06 mg/L[6]
Accuracy (% Recovery) Not explicitly stated (no systematic error observed)[6]
Precision (%RSD) Acceptable RSD values reported[6]
Repeatability (Peak Area %RSD) 0.11%[7]

Mandatory Visualization: Method Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure that different techniques yield comparable and reliable results. This workflow diagram illustrates the logical steps involved in comparing and validating GC-MS and HPLC methods for the analysis of a target analyte like this compound.

cluster_0 Method Development cluster_1 Method Validation GC_Dev GC-MS Method Development (Column, Temp Program, etc.) GC_Val GC-MS Validation (Linearity, LOD/LOQ, Accuracy, Precision) GC_Dev->GC_Val HPLC_Dev HPLC Method Development (Column, Mobile Phase, etc.) HPLC_Val HPLC Validation (Linearity, LOD/LOQ, Accuracy, Precision) HPLC_Dev->HPLC_Val Cross_Val Cross-Validation (Analysis of Same Samples by Both Methods) GC_Val->Cross_Val HPLC_Val->Cross_Val Sample_Prep Sample Preparation (Extraction, Derivatization if needed) Sample_Prep->GC_Dev Sample_Prep->HPLC_Dev Data_Comp Data Comparison & Statistical Analysis (e.g., t-test, Bland-Altman) Cross_Val->Data_Comp Conclusion Method Equivalency Assessment Data_Comp->Conclusion

Caption: Workflow for the cross-validation of GC-MS and HPLC analytical methods.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable analytical results. The following sections provide representative methodologies for the analysis of bis(2-ethylhexyl) compounds using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods developed for the analysis of plasticizers, including Bis(2-ethylhexyl) adipate and Bis(2-ethylhexyl) phthalate, in various matrices.[4][5]

1. Sample Preparation (Solvent Extraction)

  • For solid samples, dissolve a known amount of the material in a suitable solvent like dichloromethane (B109758) or hexane (B92381).

  • For liquid samples, perform a liquid-liquid extraction using an appropriate solvent (e.g., hexane).

  • Incorporate an internal standard (e.g., deuterated analog) prior to extraction for improved accuracy.

  • Concentrate the extract to a final volume suitable for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: 10 °C/min to 220 °C, hold for 2 minutes.

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a validated method for the determination of Bis(2-ethylhexyl) phthalate (DEHP) in liquid samples.[6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of the liquid sample, add 10 mL of hexane in a separation funnel.

  • Shake vigorously for 2 minutes and allow the phases to separate.

  • Collect the organic (hexane) layer.

  • Evaporate the hexane extract to dryness using a rotary evaporator.

  • Reconstitute the residue in a known volume of acetonitrile (B52724) (e.g., 1 mL) for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Ultrapure Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with a suitable ratio of A and B.

    • Program a gradient to increase the percentage of B to elute the analyte. A typical gradient might go from 60% B to 100% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm (or a wavelength determined by the UV spectrum of this compound).

  • Injection Volume: 20 µL.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS is generally preferred for its high sensitivity and selectivity, especially when coupled with mass spectrometry, making it ideal for trace-level analysis in complex matrices.

  • HPLC offers a robust and often simpler alternative, particularly for samples that are not amenable to the high temperatures used in GC or when derivatization is not desirable.

The provided validation data for analogous compounds demonstrates that both techniques can achieve excellent linearity, accuracy, and precision. For any new application, it is crucial to perform a thorough method validation for this compound in the specific sample matrix of interest. Cross-validation between GC-MS and HPLC, as outlined in the workflow, will provide the highest level of confidence in the analytical results.

References

A Comparative Analysis of Leaching: Bis(2-ethylhexyl) Ether (DEHA) vs. Di(2-ethylhexyl) Phthalate (DEHP) from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in polymer matrices, particularly for applications in the medical and pharmaceutical fields, is a critical decision guided by performance, safety, and stability. Di(2-ethylhexyl) phthalate (B1215562) (DEHP) has long been the industry standard for imparting flexibility to polyvinyl chloride (PVC) and other polymers. However, concerns over its potential as an endocrine disruptor have spurred the search for viable alternatives.[1][2] One such alternative is Bis(2-ethylhexyl) ether, also known as Di(2-ethylhexyl) adipate (B1204190) (DEHA). This guide provides a comparative analysis of the leaching characteristics of DEHA and DEHP from polymer matrices, supported by experimental data and detailed methodologies, to aid researchers and professionals in making informed material choices.

Executive Summary

While both DEHA and DEHP are effective plasticizers, their leaching profiles from polymer matrices exhibit notable differences. Studies indicate that DEHA, while considered a safer alternative in some contexts due to its different toxicological profile, can exhibit a higher migration potential than DEHP under certain conditions.[3] The lipophilicity of the surrounding medium, temperature, and exposure duration are critical factors influencing the extent of leaching for both compounds. This guide will delve into the available quantitative data, the experimental methods used to obtain it, and the underlying mechanisms governing the migration of these plasticizers.

Quantitative Leaching Data: A Comparative Overview

The following table summarizes findings from various studies on the leaching of DEHA and DEHP from polymer matrices. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, polymer formulations, and analytical methods.

Polymer MatrixPlasticizerLeaching MediumTemperature (°C)DurationLeached AmountReference
PVCDEHPHuman SerumNot SpecifiedNot SpecifiedSignificantly higher than alternatives[3]
PVCDEHANot SpecifiedNot SpecifiedNot SpecifiedThreefold greater potential to leach relative to DEHP[3]
PETDEHAWater (Shade)AmbientNot SpecifiedBelow detectable limit to 0.2885 µg/L[4]
PETDEHPWater (Shade)AmbientNot Specified0.020 to 0.2885 µg/L[4]
PETDEHAWater (Sunlight)Ambient48 hours0.0256 µg/L (average)[4]
PETDEHPWater (Sunlight)Ambient48 hours0.0576 to 0.5320 µg/L[4]
PVC (Medical Tubing)DEHPBloodNot SpecifiedNot SpecifiedHighest mass loss over time compared to TOTM[5]
PVC (Microplastics)DEHPAqueous SolutionNot SpecifiedNot SpecifiedPhotoaging enhances leaching by a factor of 1.5[6]

Experimental Protocols

The quantification of plasticizer leaching from polymer matrices involves several established analytical techniques. The choice of method depends on the specific research question, the nature of the leaching medium, and the required sensitivity.

Sample Preparation and Leaching Test

A standardized approach to assess plasticizer migration is crucial for data comparability. A common method involves the following steps:

  • Material Selection: Polymer samples (e.g., PVC sheets, tubing, or microplastics) with a known concentration of the plasticizer of interest are used.

  • Simulant Solution: A leaching medium that simulates the intended application environment is chosen. This can range from purified water and ethanol-water mixtures to more complex biological fluids like blood serum or saliva simulants.

  • Incubation: The polymer samples are immersed in the simulant solution in a sealed container to prevent volatile losses.

  • Controlled Conditions: The incubation is carried out under controlled temperature and for a specific duration to mimic real-world exposure scenarios. Agitation may also be applied to simulate dynamic conditions.

Analytical Quantification

Following the incubation period, the concentration of the leached plasticizer in the simulant solution is determined using one of the following methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying volatile and semi-volatile organic compounds like DEHA and DEHP.[7] The simulant is typically extracted with a suitable organic solvent, concentrated, and then injected into the GC-MS system. The compounds are separated based on their boiling points and then identified and quantified by their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique, particularly for less volatile compounds.[8] The simulant solution can often be directly injected into the HPLC system after minimal sample preparation, such as filtration. The plasticizers are separated on a column and detected by a UV or diode-array detector.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the loss of plasticizer from the polymer matrix itself.[7] By analyzing the infrared spectrum of the polymer before and after the leaching test, the decrease in the characteristic absorption bands of the plasticizer can be correlated with the amount that has leached out.

Experimental Workflow for Leaching Analysis

The following diagram illustrates a typical workflow for a comparative leaching study of DEHA and DEHP.

G cluster_prep Sample Preparation cluster_leaching Leaching Experiment cluster_analysis Analytical Quantification cluster_data Data Analysis Polymer_DEHA Polymer with DEHA Simulant Immersion in Simulant (e.g., Water, Ethanol/Water, Serum) Polymer_DEHA->Simulant Polymer_DEHP Polymer with DEHP Polymer_DEHP->Simulant Incubation Controlled Incubation (Temperature, Duration) Simulant->Incubation Extraction Liquid-Liquid Extraction (for GC-MS) Incubation->Extraction Filtration Filtration (for HPLC) Incubation->Filtration GCMS GC-MS Analysis Extraction->GCMS HPLC HPLC Analysis Filtration->HPLC Quantification Quantification of Leached Plasticizer GCMS->Quantification HPLC->Quantification Comparison Comparative Analysis of Leaching Rates Quantification->Comparison

Caption: A generalized workflow for comparative leaching studies of plasticizers.

Signaling Pathways: A Note on Toxicological Differences

While this guide focuses on the physicochemical aspect of leaching, the primary driver for seeking alternatives to DEHP is its biological activity. DEHP is a known endocrine disruptor that can interfere with hormonal signaling pathways. While a detailed toxicological comparison is beyond the scope of this guide, it is important to note that DEHA is generally considered to have a different and less concerning toxicological profile, particularly concerning endocrine disruption.[3]

The following diagram provides a simplified representation of the general mechanism of action for endocrine-disrupting chemicals like DEHP, which often involves interaction with nuclear receptors.

G EDC Endocrine Disrupting Chemical (e.g., DEHP) Receptor Nuclear Receptor (e.g., PPAR, ER) EDC->Receptor Binds to HRE Hormone Response Element (on DNA) Receptor->HRE Binds to Gene Target Gene Transcription HRE->Gene Regulates Response Altered Biological Response Gene->Response

Caption: Simplified signaling pathway for an endocrine-disrupting chemical.

Conclusion

The choice between DEHA and DEHP as a plasticizer requires a careful evaluation of their respective leaching characteristics in the context of the intended application. While DEHA may offer a more favorable toxicological profile, its potential for higher migration under certain conditions necessitates thorough testing and risk assessment.[3] The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such evaluations. As the demand for safer materials in sensitive applications continues to grow, a comprehensive understanding of plasticizer leaching is paramount for ensuring product safety and efficacy. Further research focusing on direct, side-by-side comparative studies under standardized conditions will be invaluable in refining our understanding of the relative performance of these and other alternative plasticizers.

References

Safety Operating Guide

Proper Disposal of Bis(2-ethylhexyl) Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Bis(2-ethylhexyl) ether, also known as di(2-ethylhexyl) ether (DEHE), is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this chemical, in line with established best practices for hazardous waste management.

I. Understanding the Hazards

This compound is an ether that, like many ethers, can pose specific hazards. While it is not as volatile as diethyl ether, it is crucial to handle it as a hazardous chemical. A key concern with ethers is the potential for the formation of explosive peroxides over time, especially when exposed to air and light.[1][2] Therefore, it is imperative to date containers upon receipt and upon opening.[1][3]

II. Quantitative Data and Chemical Properties

For quick reference, the table below summarizes key data for this compound.

PropertyValueReference
CAS Number 10143-60-9
Molecular Formula C₁₆H₃₄O
Molecular Weight 242.44 g/mol
Appearance Colorless to Red to Green clear liquid
Flash Point Not applicable
Storage Class 6.1A - Combustible acute toxic Cat. 1 and 2 / very toxic hazardous materials
GHS Hazard Class Acute Toxicity 2 (Oral)

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Initial Assessment and Peroxide Testing

  • Inspect the Container: Before handling, visually inspect the container for any signs of peroxide formation, such as crystallization around the cap or in the liquid.[2] If crystals are present, DO NOT open or move the container. [2] Immediately contact your institution's Environmental Health and Safety (EHS) office or a specialized hazardous waste disposal service.[1]

  • Check Dates: Verify the date the container was received and opened.[1][3] As a general precaution, ethers should be disposed of within a limited timeframe after opening (e.g., 3-12 months) to minimize peroxide risk.[1][3]

  • Peroxide Testing (if safe to do so): If the container is in good condition and within its recommended shelf life, test for peroxides using commercially available test strips. This should be done prior to disposal.[2][3]

Step 2: Segregation and Labeling of Waste

  • Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled, and leak-proof container.[3] The container should be compatible with the chemical. Glass or high-density polyethylene (B3416737) (HDPE) are generally suitable.[4]

  • Clear Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]

Step 3: Arranging for Professional Disposal

  • Contact EHS or a Licensed Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company or your institution's EHS department.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][4]

  • Provide Necessary Information: When arranging for pickup, provide all relevant information, including the chemical name, quantity, and the results of any peroxide testing.

  • Follow Collection Procedures: Adhere to the specific waste collection procedures provided by your EHS office or the disposal contractor.[3] This may include specific packaging or storage requirements pending pickup.

Step 4: Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.[5]

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[5]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[5][6]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.[5]

  • Report the Spill: Report the spill to your EHS office, as required by your institution's policies.[7]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound for Disposal inspect Inspect Container for Crystals and Check Dates start->inspect crystals Crystals Present or Expired? inspect->crystals contact_ehs_bomb STOP! Do Not Touch. Contact EHS/Bomb Squad Immediately crystals->contact_ehs_bomb Yes peroxide_test Perform Peroxide Test crystals->peroxide_test No peroxides_present Peroxides Detected? peroxide_test->peroxides_present label_peroxide Label as Peroxide-Former and Segregate peroxides_present->label_peroxide Yes collect_waste Collect in Labeled Hazardous Waste Container peroxides_present->collect_waste No label_peroxide->collect_waste contact_disposal Contact EHS/Hazardous Waste Disposal Service for Pickup collect_waste->contact_disposal end End: Proper Disposal contact_disposal->end

References

Personal protective equipment for handling Bis(2-ethylhexyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling Bis(2-ethylhexyl) ether (CAS Number: 10143-60-9). Adherence to these procedures is essential for the safety of all laboratory personnel and to ensure regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is a highly hazardous chemical. The primary route of acute exposure is ingestion, which can be fatal.

GHS Classification:

  • Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statement: H300 - Fatal if swallowed[1][2]

  • Classification: Acute Toxicity, Category 2 (Oral)[1][2]

Due to the severe toxicity of this compound, all personnel must handle it with extreme caution and use the personal protective equipment (PPE) outlined in this guide.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

PPE Category Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect eyes and face from splashes.
Hand Protection See Section 2.1 for detailed guidance.To prevent skin contact.
Respiratory Protection Air-purifying respirator with organic vapor cartridges.To protect against inhalation of vapors.
Protective Clothing Chemical-resistant lab coat or apron.To prevent contamination of personal clothing.
Footwear Closed-toe shoes.To protect feet from spills.
Hand Protection: A Critical Note on Glove Selection

Actionable Guidance:

  • Consult the Manufacturer: Before use, contact the manufacturer of your laboratory gloves with the CAS number for this compound (10143-60-9) to obtain specific chemical resistance data.

  • Material Consideration: Butyl rubber gloves are often resistant to ethers and may be a suitable option, but this must be confirmed with the manufacturer[4].

  • Double Gloving: Wearing two pairs of gloves is recommended to provide an additional layer of protection.

  • Regular Changes: Change gloves frequently and immediately if you suspect contamination.

Operational Plan: Step-by-Step Handling Procedure

Engineering Controls
  • Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general ventilation in the laboratory.

Safe Handling Practices
  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Dispensing: Use caution when dispensing the chemical to avoid splashes.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing vapors.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Disposal Plan

Ethers, including this compound, can form explosive peroxides over time, especially when exposed to air and light. Therefore, proper disposal is critical.

Waste Stream Disposal Procedure Key Considerations
Unused this compound Dispose of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.Do not let old containers of ethers accumulate. Write the date received and the date opened on the container.
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed, labeled container and dispose of as hazardous waste.Do not dispose of in regular trash.
Empty Containers Triple rinse with a suitable solvent (e.g., ethanol). Dispose of the rinsate as hazardous waste. The empty container can then be disposed of according to institutional guidelines.Ensure the container is fully empty before disposal.
Peroxide Formation
  • Testing: If an opened container of this compound has been stored for an extended period, it should be tested for the presence of peroxides before handling.

  • Visual Inspection: Do not use if crystals are present around the cap or in the liquid, as these may be explosive peroxides.

  • Contact EHS: If you suspect peroxide formation, do not handle the container and contact your EHS department immediately for assistance.

Experimental Workflow

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense handle_procedure Perform Procedure handle_dispense->handle_procedure cleanup_waste Segregate Hazardous Waste handle_procedure->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste via EHS cleanup_decontaminate->cleanup_dispose post_remove_ppe Remove PPE cleanup_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.